Dipenine
Description
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Properties
CAS No. |
15518-72-6 |
|---|---|
Molecular Formula |
C20H38NO2+ |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium |
InChI |
InChI=1S/C20H38NO2/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18/h17-19H,4-16H2,1-3H3/q+1 |
InChI Key |
GDMZQNKKYVYOBJ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2 |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2 |
Other CAS No. |
15518-72-6 |
Synonyms |
diponium diponium bromide diponium iodide triethyl(2-hydroxyethyl)ammonium bromide dicyclopentyl acetate Unospaston |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Putative Agent "Dipenine" and its Potential Mechanisms of Action
Disclaimer: Extensive pharmacological and biomedical literature searches did not yield a recognized therapeutic agent named "Dipenine." The information presented herein is based on the hypothesis that "this compound" may be a misspelling of existing drugs with similar names, such as D-Penicillamine or Dipipanone. This guide provides an in-depth technical overview of the mechanisms of action for these potential alternative compounds, tailored for researchers, scientists, and drug development professionals.
D-Penicillamine
D-Penicillamine is a disease-modifying antirheumatic drug (DMARD) and a chelating agent. Its mechanism of action varies depending on the condition being treated.
Mechanism of Action in Wilson's Disease
In Wilson's disease, an inherited disorder causing copper accumulation, D-Penicillamine acts as a chelating agent.[1][2] It binds to excess copper in the bloodstream and tissues, forming a stable, soluble complex that is then excreted by the kidneys.[2]
Caption: Chelation and excretion of copper by D-Penicillamine in Wilson's Disease.
Mechanism of Action in Cystinuria
In cystinuria, an inherited condition causing the formation of cystine stones in the kidneys and bladder, D-Penicillamine reduces cystine levels through a disulfide exchange reaction.[1] It reacts with cystine to form a penicillamine-cysteine disulfide compound, which is significantly more soluble than cystine and is readily excreted in the urine.[2]
Caption: Workflow for evaluating D-Penicillamine's effect on urinary cystine levels.
Mechanism of Action in Rheumatoid Arthritis
The precise mechanism of D-Penicillamine in rheumatoid arthritis is not fully understood, but it appears to suppress disease activity.[2] It has been shown to dissociate macroglobulins, including the rheumatoid factor, though the direct relationship of this action to its clinical effect is not established.[2]
Quantitative Data
| Parameter | Value | Condition | Source |
| Recommended Dosage | 250 mg to 2 g/day | Wilson's Disease | [2] |
| Copper Excretion | ~1% of theoretical (200mg/g of drug) | Wilson's Disease | [2] |
Experimental Protocols
Protocol: Determination of Free Copper in Serum
-
Sample Collection: Collect whole blood in a trace-element-free tube.
-
Separation: Centrifuge to separate serum from cellular components.
-
Ultrafiltration: Use an ultrafiltration device to separate protein-bound copper from free copper.
-
Quantification: Analyze the ultrafiltrate for copper concentration using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
Dipipanone
Dipipanone is a potent opioid analgesic used for the management of moderate to severe pain.[3][4]
Mechanism of Action
Dipipanone is a mu-opioid receptor agonist.[4] Its mechanism involves binding to these receptors, which are part of the G-protein coupled receptor family, in the central nervous system (CNS).[4] This binding mimics the action of endogenous opioids (e.g., endorphins).[4]
The activation of mu-opioid receptors leads to a cascade of intracellular events:
-
Inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels.
-
Opening of inwardly rectifying potassium channels, causing hyperpolarization of the neuronal membrane.
-
Closing of voltage-gated calcium channels, which inhibits the release of neurotransmitters such as substance P, GABA, dopamine, and noradrenaline.
The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission from the periphery to the brain.[4]
Caption: Simplified signaling pathway of Dipipanone at the synapse.
Quantitative Data
| Parameter | Value | Comparison | Source |
| Analgesic Potency | 25 mg | ~10 mg Morphine | [3] |
| Onset of Action | 30-60 minutes | Oral Administration | [4] |
| Elimination Half-life | ~3.5 hours | - | [3] |
Experimental Protocols
Protocol: Receptor Binding Assay
-
Preparation of Membranes: Homogenize brain tissue (e.g., from a rat model) expressing mu-opioid receptors and isolate the cell membrane fraction through centrifugation.
-
Competitive Binding: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of unlabeled Dipipanone.
-
Separation: Separate bound from free radioligand using rapid vacuum filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Dipipanone concentration to determine the inhibition constant (Ki), which reflects the drug's binding affinity for the receptor.
References
An In-depth Technical Guide to the Synthesis of Dipenine (Diponium Bromide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Dipenine (Diponium Bromide), a quaternary ammonium (B1175870) compound with anticholinergic properties. The primary synthetic pathway involves a two-step process: the esterification of dicyclopentylacetic acid with 2-(diethylamino)ethanol (B1670525) to form the key intermediate, 2-(diethylamino)ethyl dicyclopentylacetate, followed by the quaternization of this intermediate with ethyl bromide. This document details the plausible synthesis routes for the precursors, provides inferred experimental protocols for the main reactions, and presents the available quantitative data in a structured format. Visualizations of the synthesis pathway and experimental workflows are included to facilitate understanding.
Introduction
Diponium bromide, chemically known as 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium bromide, is a quaternary ammonium compound. The synthesis of such compounds typically involves the formation of a tertiary amine precursor followed by a quaternization reaction. This guide focuses on the most probable and chemically sound pathway for the synthesis of Diponium Bromide, based on established organic chemistry principles and analogous reactions found in the literature.
Overall Synthesis Pathway
The synthesis of Diponium Bromide can be logically divided into two main stages:
-
Stage 1: Synthesis of the Precursor Ester: Formation of 2-(diethylamino)ethyl dicyclopentylacetate.
-
Stage 2: Quaternization: Conversion of the tertiary amine ester into the final quaternary ammonium salt, Diponium Bromide.
A critical precursor for this synthesis is dicyclopentylacetic acid. A plausible route for its preparation is also outlined.
Precursor Synthesis: Dicyclopentylacetic Acid
Synthesis of Cyclopentylmagnesium Bromide (Grignard Reagent)
Reaction: Cyclopentyl Bromide + Mg → Cyclopentylmagnesium Bromide
Experimental Protocol (Inferred):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
Slowly add a solution of cyclopentyl bromide in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (as evidenced by heat evolution and disappearance of the iodine color), add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Synthesis of Cyclopentylacetyl Chloride
Reaction: Cyclopentylacetic Acid + SOCl₂ → Cyclopentylacetyl Chloride + SO₂ + HCl
Experimental Protocol (Inferred):
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place cyclopentylacetic acid.
-
Slowly add thionyl chloride (SOCl₂) in excess.
-
Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopentylacetyl chloride, which can be used in the next step without further purification.
Synthesis of Dicyclopentylacetic Acid
Reaction: Cyclopentylmagnesium Bromide + Cyclopentylacetyl Chloride → Intermediate Ketone → (Hydrolysis) → Dicyclopentylacetic Acid (via rearrangement, although direct acylation is also possible). A more direct approach is the reaction with CO2 followed by alkylation, however, the coupling with an acyl chloride is a common method for creating C-C bonds.
Experimental Protocol (Inferred):
-
Cool the prepared solution of cyclopentylmagnesium bromide in an ice-salt bath.
-
Slowly add a solution of cyclopentylacetyl chloride in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the magnesium complex.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude dicyclopentylacetic acid.
-
Purify the crude product by recrystallization or distillation under reduced pressure.
Stage 1: Esterification - Synthesis of 2-(Diethylamino)ethyl Dicyclopentylacetate
This step involves the formation of an ester linkage between dicyclopentylacetic acid and 2-(diethylamino)ethanol. To facilitate this reaction, dicyclopentylacetic acid is typically converted to its more reactive acyl chloride.
Preparation of Dicyclopentylacetyl Chloride
Experimental Protocol (Inferred):
-
In a round-bottom flask, dissolve dicyclopentylacetic acid in a dry, inert solvent such as toluene (B28343) or dichloromethane.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (SOCl₂) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude dicyclopentylacetyl chloride.
Esterification Reaction
Experimental Protocol (Inferred, based on analogous reactions[1]):
-
In a three-necked flask, dissolve 2-(diethylamino)ethanol in a dry, inert solvent like toluene.
-
Slowly add a solution of dicyclopentylacetyl chloride in the same solvent to the flask, maintaining the temperature with an ice bath if the reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.
-
Cool the reaction mixture and wash with water and then with a dilute aqueous sodium bicarbonate solution to remove any unreacted acid chloride and HCl formed.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the 2-(diethylamino)ethyl dicyclopentylacetate by vacuum distillation.
| Parameter | Value | Reference |
| Reactants | Dicyclopentylacetyl Chloride, 2-(Diethylamino)ethanol | Inferred |
| Solvent | Toluene | [1] |
| Reaction Time | Several hours (reflux) | [1] |
| Purification | Vacuum Distillation | [1] |
| Yield | Not reported for this specific reaction. |
Stage 2: Quaternization - Synthesis of Diponium Bromide
The final step is the quaternization of the tertiary nitrogen atom of the ester intermediate with ethyl bromide to form the quaternary ammonium salt.
Experimental Protocol (Inferred, based on general quaternization procedures[2]):
-
Dissolve the purified 2-(diethylamino)ethyl dicyclopentylacetate in a suitable anhydrous solvent such as acetone, acetonitrile, or tetrahydrofuran (THF).
-
Add an excess of ethyl bromide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt.
-
If the product precipitates, collect it by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Wash the crude product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude Diponium Bromide from a suitable solvent system (e.g., ethanol/ether or acetone/ether) to obtain the pure product.
| Parameter | Value | Reference |
| Reactants | 2-(Diethylamino)ethyl Dicyclopentylacetate, Ethyl Bromide | Inferred |
| Solvent | Acetone or Acetonitrile | [2] |
| Reaction Temperature | Room temperature to 50°C | [2] |
| Reaction Time | Several hours to overnight | [2] |
| Purification | Recrystallization | [2] |
| Yield | Not reported for this specific reaction. |
Conclusion
References
An In-depth Technical Guide to the Physicochemical Properties of Diponium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diponium bromide is a quaternary ammonium (B1175870) compound classified as an antispasmodic agent.[1] Its therapeutic effect is primarily attributed to its action as a muscarinic cholinergic receptor antagonist. Understanding the physicochemical properties of Diponium bromide is fundamental for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of its core physicochemical characteristics, supported by experimental methodologies and visual representations of its mechanism of action.
Chemical Identity
| Identifier | Value |
| Chemical Name | 2-[(Dicyclopentylacetyl)oxy]-N,N,N-triethylethanaminium bromide[1] |
| CAS Registry Number | 2001-81-2[1] |
| Molecular Formula | C₂₀H₃₈BrNO₂[1][2] |
| Synonyms | Dipenine bromide, Unospaston, SA-267[1] |
Physicochemical Properties
A summary of the key physicochemical properties of Diponium bromide is presented below.
| Property | Value |
| Molecular Weight | 404.43 g/mol [1][2] |
| Melting Point | 185-186 °C[1][3] |
| Solubility | Freely soluble in water.[1] |
| pKa | Not explicitly found in the literature. As a quaternary ammonium compound, it is a strong electrolyte and is expected to be permanently charged across the physiological pH range. |
Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Diponium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] These receptors are involved in the parasympathetic nervous system, which governs "rest-and-digest" functions.[4] By blocking the binding of the neurotransmitter acetylcholine (ACh) to these receptors, Diponium bromide inhibits parasympathetic stimulation, leading to smooth muscle relaxation and a reduction in spasms.[5]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.
Melting Point Determination (Capillary Method)
This protocol is adapted from general pharmacopeial methods for melting point determination.[1][2][6][7]
Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the solubility of a compound in a specific solvent.
pKa Determination (Potentiometric Titration)
Stability Considerations
Stability studies are crucial for determining the shelf-life and appropriate storage conditions for a drug substance. For Diponium bromide, a comprehensive stability testing protocol should be established according to ICH guidelines.[8]
Key Stability-Indicating Parameters to Monitor:
-
Appearance: Any change in color or physical state.
-
Assay: Quantification of the active pharmaceutical ingredient.
-
Degradation Products: Identification and quantification of any impurities that may form over time.
-
Solubility: Changes in solubility profile.
Recommended Storage Conditions for Testing:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of Diponium bromide. The data and experimental protocols presented herein are critical for professionals involved in the research, development, and quality control of pharmaceutical products containing this active ingredient. A thorough understanding of these properties will facilitate the development of stable, safe, and effective drug formulations.
References
- 1. thinksrs.com [thinksrs.com]
- 2. Melting Point Test - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Dipenine: An Obscure Compound with Limited Publicly Available Research Data
Despite a comprehensive search of publicly accessible scientific literature and chemical databases, detailed information regarding the discovery, historical research context, and pharmacological profile of the chemical compound Dipenine remains largely unavailable. The existing data is primarily limited to its chemical identification and basic properties, precluding the creation of an in-depth technical guide as requested.
This compound, chemically identified as 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium, is cataloged in chemical databases such as PubChem.[1] However, a thorough investigation into its origins, the researchers or institutions involved in its initial synthesis or discovery, and any subsequent development programs has yielded no significant findings. The scientific record lacks peer-reviewed publications that would typically describe the compound's synthesis, mechanism of action, and preclinical or clinical trial results.
Chemical and Physical Properties
While a comprehensive pharmacological profile is not available, basic chemical and physical properties of this compound have been computed and are available in public databases. This information is fundamental for the identification of the compound.
| Property | Value | Source |
| Molecular Formula | C20H38NO2+ | PubChem[1] |
| IUPAC Name | 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium | PubChem[1] |
| CAS Number | 15518-72-6 | PubChem[1] |
| Molecular Weight | 324.5 g/mol | PubChem[1] |
| Synonyms | Diponium cation, Diponium ion, Triethyl(2-hydroxyethyl)ammonium dicyclopentylacetate | PubChem[1] |
Absence of Experimental and Clinical Data
A critical component of a technical guide for a drug or chemical compound is the detailed presentation of experimental protocols and the results derived from them. This includes, but is not limited to, in vitro and in vivo studies, pharmacokinetic and pharmacodynamic data, and safety and efficacy assessments from clinical trials.
Our extensive search for such information on this compound has been unsuccessful. There are no publicly available records of:
-
Experimental Protocols: Detailed methodologies for the synthesis of this compound, its biological assays, or its mechanism of action studies could not be located.
-
Signaling Pathways and Mechanisms of Action: There is no information available to delineate any signaling pathways that this compound might modulate or to describe its mechanism of action. Consequently, the creation of explanatory diagrams is not possible.
Conclusion
The request for an in-depth technical guide or whitepaper on this compound cannot be fulfilled due to the profound lack of publicly available research and developmental data. The information is confined to basic chemical identifiers, which, while useful for chemists and database managers, provides no insight into its biological activity or potential therapeutic applications. The absence of this foundational scientific information makes it impossible to generate the requested data tables, experimental protocols, and visualizations of its mechanism of action. It is possible that research on this compound was conducted but never published, or that it is an older compound that has been superseded and its research records are not digitized or publicly accessible.
References
An In-Depth Technical Guide on the Diponium Cation: Molecular Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The diponium cation, systematically known as 2-((2,2-dicyclopentylacetyl)oxy)-N,N,N-triethylethanaminium, is a quaternary ammonium (B1175870) compound recognized for its pharmacological activity as an antispasmodic agent. This technical guide provides a comprehensive overview of the diponium cation's molecular structure, its established function as a muscarinic receptor antagonist, and detailed experimental protocols for its characterization. While specific quantitative data on its receptor binding affinity and potency are not extensively available in public literature, this document outlines the standard methodologies for determining these crucial parameters. The primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to smooth muscle relaxation. Evidence also suggests a potential secondary mechanism involving the modulation of calcium channels, a characteristic observed in other antispasmodic agents. This guide is intended to serve as a foundational resource for researchers engaged in the study of antispasmodic drugs and the development of novel therapeutics targeting smooth muscle contractility.
Molecular Structure and Properties
The diponium cation is a complex organic molecule with a distinct quaternary ammonium head group, which confers a permanent positive charge. The structure consists of a dicyclopentylacetyl ester linked to a triethylethanaminium moiety.
Systematic Name: ETHANAMINIUM, 2-((2,2-DICYCLOPENTYLACETYL)OXY)-N,N,N-TRIETHYL- Common Names: Diponium Cation, Dipenine Molecular Formula: C₂₀H₃₈NO₂⁺
Table 1: Physicochemical Properties of Diponium Bromide
| Property | Value | Reference |
| Molecular Weight | 404.43 g/mol | [1] |
| CAS Registry Number | 2001-81-2 | [1] |
| Melting Point | 185-186 °C | [1] |
| Solubility | Freely soluble in water | [1] |
Function and Mechanism of Action
The primary pharmacological function of the diponium cation is as an antispasmodic agent, exerting its effects by relaxing smooth muscle. This action is attributed to its role as a muscarinic receptor antagonist.
Muscarinic Receptor Antagonism
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). In the parasympathetic nervous system, ACh binding to muscarinic receptors on smooth muscle cells initiates a signaling cascade that leads to muscle contraction. As a competitive antagonist, the diponium cation binds to these receptors without activating them, thereby preventing ACh from binding and initiating the contractile signal. This blockade of parasympathetic stimulation results in smooth muscle relaxation.
Caption: Muscarinic antagonist signaling pathway.
Potential Calcium Channel Modulation
Several antispasmodic agents, in addition to their antimuscarinic properties, also exhibit inhibitory effects on calcium channels. The influx of extracellular calcium is a critical step in smooth muscle contraction. While direct evidence for diponium cation's activity on calcium channels is limited, this remains a plausible secondary mechanism of action that could contribute to its overall spasmolytic effect. Further investigation using specific calcium imaging assays is warranted to elucidate this potential function.
Pharmacokinetic Profile
Pharmacokinetic studies of intravenously administered diponium bromide have been conducted in humans, providing insights into its distribution and elimination.
Table 2: Pharmacokinetic Parameters of Intravenous Diponium Bromide in Humans
| Parameter | Mean Value (± SD) | Unit |
| Distribution Half-life (t½ α) | 4 to 11 | minutes |
| Elimination Half-life (t½ β) | 2.3 to 7.7 | hours |
| Volume of Distribution (Vd) | 29.64 (± 15.03) | L |
| Total Body Clearance | 72.99 (± 28.52) | mL/min |
| Renal Clearance | 45.03 (± 12.51) | mL/min |
| Data from a study on intravenously administered diponium bromide[2] |
Experimental Protocols
To fully characterize the pharmacological profile of the diponium cation, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the diponium cation for muscarinic receptors and its selectivity for receptor subtypes (M1, M2, M3, etc.).
Objective: To quantify the binding of diponium cation to specific muscarinic receptor subtypes.
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the muscarinic receptor subtype of interest.
-
Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled diponium bromide.
-
Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of diponium bromide. The IC50 (the concentration of diponium bromide that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Isolated Organ Bath Assay
This functional assay measures the potency (pA2 value) of the diponium cation as an antagonist of agonist-induced smooth muscle contraction.
Objective: To determine the functional antagonism of diponium cation on smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction Induction: Induce muscle contractions by adding a muscarinic agonist (e.g., acetylcholine or carbachol) in a cumulative concentration-response manner.
-
Antagonist Incubation: After washing the tissue, incubate it with a known concentration of diponium bromide for a predetermined period.
-
Repeat Contraction: Re-establish the agonist concentration-response curve in the presence of diponium bromide.
-
Schild Analysis: Repeat steps 3 and 4 with increasing concentrations of diponium bromide. Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's affinity.
Caption: Isolated organ bath assay workflow.
Calcium Imaging Assay
This assay investigates the effect of the diponium cation on intracellular calcium mobilization, which is a key event in smooth muscle contraction.
Objective: To determine if diponium cation modulates intracellular calcium levels.
Methodology:
-
Cell Culture and Dye Loading: Culture smooth muscle cells or a cell line expressing muscarinic receptors on a suitable imaging plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or plate reader.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of diponium bromide.
-
Agonist Stimulation: Stimulate the cells with a muscarinic agonist and record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium response by the diponium cation to determine its IC50 value.
Caption: Calcium imaging assay workflow.
Conclusion and Future Directions
The diponium cation is an established antispasmodic agent with a primary mechanism of action as a muscarinic receptor antagonist. While its molecular structure and pharmacokinetic profile are partially characterized, a significant gap exists in the publicly available quantitative data regarding its receptor binding affinity, potency, and subtype selectivity. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these properties. Future research should focus on conducting comprehensive radioligand binding and functional assays to determine the Ki, IC50, and pA2 values of the diponium cation for all muscarinic receptor subtypes. Furthermore, elucidating its potential effects on calcium channels will provide a more complete understanding of its pharmacological profile and could inform the development of more targeted and effective antispasmodic therapies.
References
Dipenine: An Inquiry into its Role as a Muscarinic Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the pharmacological characterization of dipenine, with a specific focus on its role as a muscarinic receptor antagonist. Despite a thorough investigation of available scientific literature, quantitative data detailing the binding affinities (Ki) or functional potencies (IC50, pA2) of this compound at the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) could not be located. This suggests that this compound may be a less extensively studied compound, or that such data resides in proprietary databases. However, to facilitate future research and provide a framework for the evaluation of this compound or similar compounds, this document outlines the standard experimental protocols and theoretical frameworks used to characterize muscarinic receptor antagonists. Furthermore, it provides visualizations of key signaling pathways and experimental workflows relevant to the field.
Chemical Identity of this compound
Prior to any pharmacological assessment, it is crucial to establish the precise chemical identity of the compound .
-
IUPAC Name: 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium[1]
-
Molecular Formula: C₂₀H₃₈NO₂⁺[1]
-
Synonyms: Diponium cation, Diponium ion[1]
The Role of Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are implicated in a variety of physiological processes, making them significant drug targets for numerous diseases. Muscarinic antagonists are compounds that bind to these receptors but do not provoke the intracellular response that an agonist would. Instead, they block the binding of acetylcholine and other muscarinic agonists, thereby inhibiting their effects. The therapeutic utility of a muscarinic antagonist is often dictated by its selectivity for a particular receptor subtype, which can help to maximize efficacy while minimizing off-target side effects.
Experimental Protocols for Pharmacological Characterization
To ascertain the role of a compound like this compound as a muscarinic receptor antagonist, a series of in vitro experiments are typically performed. The following are detailed methodologies for key assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype.
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.
-
Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting the radioisotope.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype are thawed and diluted in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Assay Plate Setup: A 96-well plate is set up with triplicate wells for each condition:
-
Total Binding: Contains cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Contains cell membranes, radioligand, and the non-specific binding control (e.g., atropine).
-
Competition: Contains cell membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the effect of a compound on the signaling pathway downstream of receptor activation. For muscarinic receptors, common functional assays include measuring changes in intracellular calcium or the accumulation of second messengers like inositol (B14025) phosphates.
Objective: To determine the functional potency (IC50 or pA2) of a test compound (e.g., this compound) as an antagonist at Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.
Materials:
-
Cells: A cell line stably expressing the M1, M3, or M5 receptor subtype.
-
Calcium-sensitive dye: A fluorescent dye that changes intensity upon binding to calcium (e.g., Fluo-4 AM).
-
Agonist: A known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Test Compound: this compound.
-
Assay Plate: A microplate suitable for fluorescence measurements.
-
Fluorescence Plate Reader: With appropriate excitation and emission filters.
Procedure:
-
Cell Plating: Cells are seeded into the assay plate and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye solution.
-
Compound Addition: The test compound (this compound) at various concentrations is added to the wells and pre-incubated for a specific period.
-
Agonist Stimulation: The plate is transferred to the fluorescence plate reader, and a baseline fluorescence is measured. The agonist is then added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium response is quantified. Concentration-response curves are generated to determine the IC50 value of the antagonist.
Data Presentation
A comprehensive search of scientific databases did not yield specific quantitative data for this compound's binding affinity or functional antagonism at muscarinic receptor subtypes. Should such data become available, it would be presented in a tabular format as exemplified below for a hypothetical compound.
Table 1: Hypothetical Binding Affinity Profile of this compound at Human Muscarinic Receptors
| Receptor Subtype | Kᵢ (nM) |
| M₁ | Data not available |
| M₂ | Data not available |
| M₃ | Data not available |
| M₄ | Data not available |
| M₅ | Data not available |
Table 2: Hypothetical Functional Antagonist Potency of this compound at Human Muscarinic Receptors
| Receptor Subtype | Functional Assay | IC₅₀ (nM) / pA₂ |
| M₁ | Calcium Flux | Data not available |
| M₂ | cAMP Inhibition | Data not available |
| M₃ | Calcium Flux | Data not available |
| M₄ | cAMP Inhibition | Data not available |
| M₅ | Calcium Flux | Data not available |
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams illustrate a typical muscarinic receptor signaling pathway and a general experimental workflow for characterizing a muscarinic antagonist.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Workflow for characterizing a muscarinic antagonist.
Conclusion
While "this compound" is a recognized chemical entity, its pharmacological profile as a muscarinic receptor antagonist is not well-documented in publicly available literature. This guide provides the foundational knowledge and detailed experimental protocols necessary to undertake such a characterization. The methodologies for radioligand binding and functional assays described herein represent the standard approach to determining the affinity and potency of a compound at each of the five muscarinic receptor subtypes. The successful execution of these experiments would be the critical next step in elucidating the precise role of this compound as a muscarinic receptor antagonist and would enable the construction of a comprehensive data-driven profile, which is currently absent from the scientific domain. Future research in this area would be invaluable to the fields of pharmacology and drug development.
References
Pharmacological Profile of Diponium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diponium bromide, a quaternary ammonium (B1175870) compound, functions as a muscarinic cholinergic receptor antagonist. Its pharmacological activity is primarily characterized by its pharmacokinetic profile in humans, where it exhibits rapid distribution and a moderate elimination half-life. This document provides a comprehensive overview of the available pharmacological data for Diponium bromide, including its mechanism of action, pharmacokinetics, and known metabolic pathways. The information is presented to support further research and development of this compound.
Introduction
Diponium bromide, with the chemical name (2-[α,α-dicyclopentylacetoxy)-ethyl]triethylammonium bromide), is a synthetic compound classified as a muscarinic cholinergic receptor antagonist.[1] As a quaternary ammonium salt, its structure confers specific physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME). This guide synthesizes the current knowledge of Diponium bromide's pharmacological profile, with a focus on quantitative data and experimental methodologies to inform the scientific community.
Mechanism of Action
Diponium bromide's primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. By blocking these receptors, it inhibits the effects of the parasympathetic nervous system.
Signaling Pathway
The generalized signaling pathway for a muscarinic antagonist like Diponium bromide involves the blockade of G-protein coupled muscarinic receptors. This prevents acetylcholine from initiating downstream signaling cascades, such as the inhibition of adenylyl cyclase or the stimulation of phospholipase C, which ultimately lead to a physiological response.
Pharmacokinetic Profile
The pharmacokinetic properties of Diponium bromide have been investigated in humans following intravenous administration.[2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Diponium bromide.[2]
| Parameter | Value (Mean ± SD) | Unit |
| Distribution | ||
| α-Distribution Phase Half-life (t½α) | 4 - 11 | minutes |
| Volume of Distribution (Vd) | 29.64 ± 15.03 | L |
| Elimination | ||
| Elimination Half-life (t½β) | 2.3 - 7.7 | hours |
| Total Body Clearance (CL_tot) | 72.99 ± 28.52 | mL/min |
| Renal Clearance (CL_r) | 45.03 ± 12.51 | mL/min |
| Protein Binding | ||
| Plasma Protein Binding | Present | - |
| Erythrocyte Binding | Absent | - |
Metabolism
Metabolism studies have shown that Diponium bromide is metabolized in the body. Unchanged drug and one metabolite have been detected in the urine. In the feces of some individuals, up to three metabolites have been observed. The characterization of these metabolites was based on their Rf-values from thin-layer chromatography.[2]
Experimental Protocol: Pharmacokinetic Study
While the full detailed protocol from the original 1983 study by Partsch et al. is not available, a representative experimental workflow for such a study is outlined below.
Preclinical Pharmacology
Detailed preclinical studies on the pharmacodynamics of Diponium bromide, such as in vitro smooth muscle preparations to determine its spasmolytic activity and potency, are not extensively reported in publicly available literature. Such studies would be crucial to fully characterize its profile as a muscarinic antagonist.
Conclusion and Future Directions
Diponium bromide is a muscarinic receptor antagonist with a defined pharmacokinetic profile in humans. The available data indicates rapid distribution from the plasma and a moderate elimination rate. While its mechanism of action is established, a significant data gap exists regarding its specific affinity and selectivity for muscarinic receptor subtypes.
Future research should focus on:
-
Receptor Binding Assays: To determine the binding affinities (Ki) of Diponium bromide for M1-M5 muscarinic receptor subtypes.
-
In Vitro Functional Assays: To quantify the antagonist potency (pA2 or IC50) in various smooth muscle and glandular tissues.
-
In Vivo Animal Models: To correlate pharmacokinetic and pharmacodynamic parameters and to assess efficacy in relevant disease models.
-
Metabolite Identification: To structurally elucidate the observed metabolites and assess their pharmacological activity.
A more complete understanding of its pharmacodynamic profile will be essential for any further clinical development and to fully realize the therapeutic potential of Diponium bromide.
References
Early-Stage Research on Dipyrone for Antispasmodic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the antispasmodic properties of dipyrone (B125322) (also known as metamizole). The information presented herein is intended for an audience with a professional background in pharmacology, drug discovery, and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.
Introduction
Dipyrone is a non-opioid analgesic and antipyretic agent that also exhibits distinct spasmolytic effects.[1] Unlike typical nonsteroidal anti-inflammatory drugs (NSAIDs), its antispasmodic action is not primarily linked to the inhibition of cyclooxygenase (COX) enzymes.[2][3] Early-stage research has focused on elucidating its direct effects on smooth muscle tissue and the underlying cellular signaling pathways. This guide will delve into the preclinical evidence that characterizes dipyrone as a smooth muscle relaxant.
Quantitative Data on Antispasmodic Activity
The following tables summarize the quantitative data from in vitro studies investigating the relaxing effect of dipyrone on smooth muscle contractions induced by various spasmogens.
Table 1: Effect of Dipyrone on Agonist-Induced Contractions in Guinea Pig Tracheal Smooth Muscle
| Agonist (Concentration) | Dipyrone Concentration (mmol/l) | Observed Effect |
| Histamine (0.02 mmol/l) | 0.01, 0.1, 1 | Relaxing effect[2][3] |
| Adenosine (B11128) Triphosphate (ATP) (0.01 mol/l) | 0.01, 0.1, 1 | Relaxing effect[2][3] |
| Potassium Chloride (KCl) | 0.01, 0.1, 1 | No relaxing effect[2][3] |
Table 2: Effect of Dipyrone on Inositol (B14025) Phosphate (IP) Accumulation and Intracellular Calcium
| Biological System | Inducing Agent (Concentration) | Dipyrone Concentration | Effect |
| Isolated Guinea Pig Tracheal Smooth Muscle | Histamine (0.02 mmol/l) | 1 mmol/l | Significant inhibition of IP accumulation[2][3] |
| Isolated Guinea Pig Tracheal Smooth Muscle | ATP (0.01 mmol/l) | 1 mmol/l | Significant inhibition of IP accumulation[2][3] |
| LTK8 Cells | ATP (0.01 mmol/l) | 0.01 mmol/l | Significant inhibition of IP accumulation[2][3] |
| LTK8 Cells | ATP (0.01 and 0.1 mmol/l) | Not specified | Inhibition of intracellular calcium increase[2][3] |
Signaling Pathways in Antispasmodic Activity
The antispasmodic effect of dipyrone is believed to be mediated by its interference with the intracellular calcium signaling cascade, a critical pathway for smooth muscle contraction. The proposed mechanism involves the inhibition of G protein-coupled receptor (GPCR) mediated signaling.
Caption: Proposed signaling pathway for dipyrone's antispasmodic action.
The diagram illustrates that upon agonist binding to a GPCR, phospholipase C (PLC) is activated, leading to the production of inositol trisphosphate (IP3).[2] IP3 then triggers the release of calcium from intracellular stores, which is a key event in initiating smooth muscle contraction.[2] Dipyrone is hypothesized to exert its spasmolytic effect by inhibiting PLC, thereby preventing the rise in intracellular calcium and subsequent muscle contraction.[2][3]
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay used to evaluate the antispasmodic activity of a compound like dipyrone.
Protocol: Isolated Organ Bath Assay for Antispasmodic Activity
-
1. Tissue Preparation:
-
A segment of smooth muscle tissue (e.g., guinea pig trachea or ileum) is carefully dissected and placed in a bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to measure muscle tension.
-
The tissue is allowed to equilibrate under a resting tension for a specified period, with regular changes of the bath solution.
-
-
2. Induction of Contraction:
-
3. Application of Test Compound:
-
Once a stable contractile plateau is achieved, the test compound (dipyrone) is added to the bath in a cumulative, concentration-dependent manner.
-
The relaxation of the smooth muscle is recorded at each concentration.
-
-
4. Data Analysis:
-
The relaxant effect of the test compound is expressed as a percentage of the maximal contraction induced by the spasmogen.
-
Dose-response curves are constructed, and parameters such as the IC50 (the concentration of the compound that produces 50% of its maximal inhibitory effect) can be calculated to determine the potency of the antispasmodic agent.
-
Experimental Workflow Visualization
The logical flow of an in vitro experiment to assess antispasmodic activity can be visualized as follows.
Caption: Workflow for in vitro assessment of antispasmodic activity.
This workflow diagram outlines the key steps involved in a typical isolated organ bath experiment, from the initial preparation of the tissue to the final analysis of the compound's potency.
Conclusion
Early-stage research indicates that dipyrone possesses significant antispasmodic properties that are mechanistically distinct from its anti-inflammatory effects. The primary mode of action appears to be the inhibition of the PLC-IP3-Ca2+ signaling pathway, leading to smooth muscle relaxation.[2][4] The in vitro models and protocols described in this guide are fundamental for the continued investigation and characterization of dipyrone and other novel antispasmodic agents. Further research is warranted to fully elucidate the molecular targets of dipyrone and to explore its therapeutic potential in various smooth muscle-related disorders.
References
Key Signaling Pathways Modulated by Diterpenes
An In-depth Technical Guide to the Discovery of Diterpene Analogues and Derivatives
Introduction
Diterpenes are a class of natural products with a diverse range of chemical structures and biological activities.[1] Many of these compounds have shown significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The modification of natural diterpene scaffolds to create novel analogues and derivatives is a key strategy in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of the discovery of diterpene analogues, focusing on their biological activities, the signaling pathways they modulate, and the experimental methodologies employed in their synthesis and evaluation.
Diterpenes exert their biological effects by modulating various intracellular signaling pathways. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the regulation of inflammation and cell proliferation.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory response. Many diterpenes have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. For example, the diterpene triptolide (B1683669) functions as an NF-κB inhibitor by disrupting the interaction between p65 and CBP, as well as by reducing the amount of p65 protein.[3] Similarly, tanshinone IIA, a bioactive diterpene, exerts its anti-inflammatory effects predominantly through the NF-κB pathway.[4] The inhibitory action of many terpenes on NF-κB activity is a key mechanism behind their anti-inflammatory effects.[5][6]
MAPK Signaling Pathway
The MAPK signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer and inflammatory diseases. Certain diterpenes have been found to modulate this pathway. For instance, lobolide (B1237406) has been shown to block the phosphorylation of ERK1/2 and p38, two key kinases in the MAPK pathway.[7] Other studies have demonstrated that labdane (B1241275) and norlabdane diterpenoids exert their anti-inflammatory effects through the modulation of the MAPK signaling pathway.[8][9]
Discovery and Biological Activity of Diterpene Analogues
The discovery of novel diterpene analogues often begins with the isolation of a parent compound from a natural source, followed by semi-synthesis to generate a library of derivatives. These analogues are then screened for biological activity.
Quantitative Bioactivity Data
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of several diterpene analogues.
| Compound | Cell Line | IC50 (µM) | Reference |
| Kalihinol O | HCT-116 | 5.97 | [10] |
| Kalihinol P | HCT-116 | 10.68 | [10] |
| Kalihinol Q | HCT-116 | 20.55 | [10] |
| Kalihinol R | HCT-116 | 13.44 | [10] |
| 10-epi-kalihinol X | A549 | 9.30 µg/mL | [10] |
| Nepetaefolin F | Human cancer cells | 6.3 | [11] |
| Nepetaefolin F analogue 42 | MGC 803 | 20.9 | [11] |
| Compound 5 (diterpene) | HCT-116 | 14.36 | [10] |
| Compound 5 (diterpene) | HeLa | 13.36 | [10] |
| Compound 5 (diterpene) | QGY-7701 | 17.78 | [10] |
| Compound 5 (diterpene) | MDA-MB-231 | 12.84 | [10] |
| Table 1: Cytotoxic Activity of Diterpene Analogues |
| Compound | Assay | IC50 (µM) | Reference |
| Diterpene 1 | β-glucuronidase release | 5.5 | [12] |
| Diterpene 4 | β-glucuronidase release | 8.4 | [12] |
| Diterpene 5 | β-glucuronidase release | 19.2 | [12] |
| Diterpene 1 | Superoxide anion generation (fMLP/CB) | 12.6 | [12] |
| Diterpene 5 | Superoxide anion generation (fMLP/CB) | 9.4 | [12] |
| Diterpene 1 | Superoxide anion generation (PMA) | 10.7 | [12] |
| Diterpene 5 | Superoxide anion generation (PMA) | 12.9 | [12] |
| Table 2: Anti-inflammatory Activity of Diterpene Analogues |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are representative methodologies for the synthesis and biological evaluation of diterpene analogues.
General Workflow for Diterpene Analogue Discovery
The process of discovering and evaluating new diterpene analogues typically follows a structured workflow, from natural product extraction to hit-to-lead development.
Protocol for the Synthesis of a Diterpene Analogue
This protocol describes a general method for the esterification of a parent diterpene acid.
Materials:
-
Parent diterpene acid (e.g., Kaurenoic acid)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the parent diterpene acid (1 equivalent) in chloroform in a suitable reaction flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add m-CPBA (1.1 equivalents) portion-wise to the cooled solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system to afford the desired diterpene analogue.[13]
Protocol for Cell Cytotoxicity Assay
This protocol outlines the MTT assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., B16-F10, HT29, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Diterpene analogue solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of the diterpene analogues (e.g., 0-100 µg/mL) for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]
The discovery of diterpene analogues and derivatives represents a promising avenue for the development of new therapeutic agents. By understanding their mechanisms of action, particularly their modulation of key signaling pathways like NF-κB and MAPK, researchers can design and synthesize novel compounds with enhanced biological activity. The systematic application of synthetic chemistry and robust biological assays, as outlined in this guide, is essential for advancing these natural product-inspired drug discovery programs.
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lobolide, a diterpene, blockades the NF-κB pathway and p38 and ERK MAPK activity in macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. A Review of Sponge-Derived Diterpenes: 2009–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New phenylpropane and anti-inflammatory diterpene derivatives from Amentotaxus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Non-Toxic Semi-Synthetic Derivatives from Natural Diterpenes Displaying Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Purification of Dipenine Bromide (Diponium Bromide)
For Research Use Only. Not for human or veterinary use.
Abstract
This document provides a detailed, two-step protocol for the laboratory synthesis and purification of Dipenine Bromide (also known as Diponium Bromide, CAS No: 2001-81-2). This compound is a quaternary ammonium (B1175870) cation, specifically 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium (CAS No: 15518-72-6), and is classified as an antispasmodic agent. The synthesis is based on established organic chemistry principles, proceeding via an intermediate, 2-(diethylamino)ethyl dicyclopentylacetate. The protocol includes methodologies for synthesis, work-up, and purification, along with recommendations for analytical characterization.
Introduction
This compound is a quaternary ammonium compound investigated for its antispasmodic properties. Its structure consists of a dicyclopentylacetyl ester linked to a triethylammonium (B8662869) group. The synthesis of its common salt, Diponium Bromide, can be logically achieved through a two-step process:
-
Esterification: Formation of a tertiary amine ester by reacting a dicyclopentylacetic acid derivative with 2-(diethylamino)ethanol (B1670525).
-
Quaternization: Alkylation of the tertiary amine ester with ethyl bromide to yield the final quaternary ammonium salt.
This protocol outlines a plausible and detailed laboratory-scale procedure for researchers.
Precursor Synthesis: Dicyclopentylacetic Acid
A necessary precursor for this synthesis is dicyclopentylacetic acid. A reported method for its synthesis involves the alkylation of diethyl malonate with cyclopentyl bromide, followed by a second alkylation and subsequent hydrolysis/decarboxylation.
Table 1: Materials for Dicyclopentylacetic Acid Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl malonate | 160.17 | 16.0 g | 0.10 | |
| Sodium ethoxide (21% in ethanol) | 68.05 | 70 mL | ~0.21 | Handle under inert gas |
| Cyclopentyl bromide | 149.04 | 30.0 g | 0.20 | |
| Potassium hydroxide (B78521) | 56.11 | 20.0 g | 0.36 | |
| Ethanol (B145695) | 46.07 | 150 mL | - | |
| Hydrochloric acid (conc.) | 36.46 | As needed | - | For acidification |
| Diethyl ether | 74.12 | As needed | - | For extraction |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |
Protocol: Dicyclopentylacetic Acid Synthesis
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add diethyl malonate to the solution.
-
Add cyclopentyl bromide dropwise to the mixture. An exothermic reaction may occur.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete mono-alkylation.
-
Cool the mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of cyclopentyl bromide.
-
Heat the mixture to reflux for another 4-6 hours to facilitate di-alkylation.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature. Add a solution of potassium hydroxide in water/ethanol.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.
-
Cool the mixture and acidify carefully with concentrated hydrochloric acid until the pH is ~1-2. This will protonate the carboxylate and induce decarboxylation upon heating.
-
Gently heat the acidified mixture to reflux until carbon dioxide evolution ceases (typically 2-4 hours).
-
Work-up and Purification: Cool the mixture and extract the product into diethyl ether (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dicyclopentylacetic acid.
-
Purify the acid by recrystallization from a suitable solvent like hexanes or by vacuum distillation.
This compound Bromide Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound Bromide.
Step 1: Esterification to form 2-(Diethylamino)ethyl dicyclopentylacetate
This step involves the conversion of dicyclopentylacetic acid to its acyl chloride, followed by reaction with 2-(diethylamino)ethanol. The use of a base like triethylamine (B128534) is crucial to neutralize the HCl byproduct[1].
Table 2: Materials for Step 1 (Esterification)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Dicyclopentylacetic acid | 196.28 | 10.0 g | 0.051 | From precursor synthesis |
| Thionyl chloride (SOCl₂) | 118.97 | 7.3 g (4.4 mL) | 0.061 | Use in fume hood |
| 2-(Diethylamino)ethanol | 117.19 | 6.0 g (6.7 mL) | 0.051 | |
| Triethylamine (TEA) | 101.19 | 5.7 g (7.8 mL) | 0.056 | Base to neutralize HCl |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - | Solvent |
| Sodium bicarbonate (sat. aq.) | 84.01 | As needed | - | For work-up |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |
Protocol: Step 1
-
Acyl Chloride Formation: In a dry, inert-atmosphere flask, suspend dicyclopentylacetic acid (1.0 eq) in anhydrous DCM (100 mL). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove excess SOCl₂ and solvent under reduced pressure.
-
Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM (100 mL) and cool to 0 °C under an inert atmosphere.
-
In a separate flask, mix 2-(diethylamino)ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Add the amino alcohol/TEA solution dropwise to the acyl chloride solution at 0 °C[1].
-
After addition, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil, 2-(diethylamino)ethyl dicyclopentylacetate, can be purified by vacuum distillation or used directly in the next step if purity is sufficient (assessed by TLC or ¹H NMR).
Step 2: Quaternization to form this compound Bromide
The tertiary amine ester is converted to the final quaternary ammonium salt using ethyl bromide. This is a classic SN2 reaction, also known as the Menschutkin reaction[2].
Table 3: Materials for Step 2 (Quaternization)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-(Diethylamino)ethyl dicyclopentylacetate | 295.47 | 15.0 g | 0.051 | From Step 1 |
| Ethyl bromide | 108.97 | 8.3 g (5.7 mL) | 0.076 | Alkylating agent |
| Acetone (B3395972) or Diethyl Ether | - | 150 mL | - | Solvent |
Protocol: Step 2
-
Reaction Setup: Dissolve the crude tertiary amine ester from Step 1 (1.0 eq) in acetone or diethyl ether (150 mL) in a round-bottom flask.
-
Add ethyl bromide (1.5 eq) to the solution[3].
-
Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the solid quaternary ammonium salt. The reaction may take several hours to days. Gentle heating (to ~40 °C) can accelerate the process if necessary[2].
-
Isolation: Once precipitation is complete, cool the mixture in an ice bath to maximize crystal formation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether or acetone to remove unreacted starting materials and impurities[2][4].
-
Dry the resulting white solid under vacuum to yield crude this compound Bromide.
Purification Protocol
Quaternary ammonium salts are often purified by recrystallization. The choice of solvent is critical and may require some experimentation.
Protocol: Recrystallization
-
Dissolve the crude this compound Bromide in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, acetone, or a mixture like ethanol/ethyl acetate).
-
Once dissolved, slowly add a cold anti-solvent in which the product is insoluble (e.g., diethyl ether, hexanes) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Assess purity using techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
Characterization Data
Table 4: Expected Analytical Data for this compound Bromide
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₂₀H₃₈BrNO₂ |
| Molecular Weight | 404.43 g/mol |
| ¹H NMR | Expect signals for: ethyl groups on N⁺ (~1.4 ppm, t; ~3.5 ppm, q), methylene (B1212753) groups adjacent to N⁺ and O (~4.0-4.5 ppm, m), dicyclopentyl methine proton (~2.5-3.0 ppm, t), and cyclopentyl methylene protons (broad multiplets, ~1.2-2.0 ppm). |
| ¹³C NMR | Expect signals for: quaternary carbon, ester carbonyl, carbons of the ethyl and cyclopentyl groups. |
| Mass Spec (ESI+) | m/z = 324.29 (M⁺, the this compound cation) |
Logical Flow of Purification
Caption: Recrystallization process for the purification of this compound Bromide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
Application Note: Quantification of Diponium in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Diponium in human plasma. Diponium is a quaternary ammonium (B1175870) compound, and this method has been developed to support pharmacokinetic and toxicokinetic studies. The sample preparation involves a straightforward protein precipitation procedure, which offers high recovery and throughput. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. A stable isotope-labeled analog of Diponium, Diponium-d5, is used as the internal standard (IS) to ensure accuracy and precision. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for bioanalytical applications.
Introduction
Diponium is a quaternary ammonium compound with potential therapeutic applications.[1][2] Accurate and reliable quantification of Diponium in biological matrices such as plasma is essential for evaluating its pharmacokinetic profile and ensuring safety and efficacy in clinical and preclinical studies. LC-MS/MS is the preferred technique for such analyses due to its high sensitivity, selectivity, and specificity.[3][4][5] This application note presents a detailed protocol for the quantification of Diponium in human plasma using a simple protein precipitation extraction followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, Diponium-d5, compensates for matrix effects and any variability during the analytical process.
Experimental
Materials and Reagents
-
Diponium bromide (Reference Standard)
-
Diponium-d5 bromide (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Diponium Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diponium bromide in methanol.
-
Diponium-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diponium-d5 bromide in methanol.
-
Working Solutions: Prepare serial dilutions of the Diponium stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare by diluting the Diponium-d5 stock solution in acetonitrile.
Sample Preparation
-
Label microcentrifuge tubes for each standard, QC, and plasma sample.
-
Pipette 50 µL of the respective standard, QC, or plasma sample into the labeled tubes.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Standard HPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Diponium: 324.5 -> m/z (hypothetical fragment)
-
Diponium-d5: 329.5 -> m/z (hypothetical fragment)
-
-
Collision Energy: Optimized for each transition
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Diponium in human plasma. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by correcting for matrix effects and variability in sample processing.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Diponium in human plasma. The protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The method meets typical validation criteria for bioanalytical assays in terms of linearity, sensitivity, precision, and accuracy, making it well-suited for pharmacokinetic studies.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Diponium quantification.
Detailed Protocols
Protocol 1: Plasma Sample Preparation
-
Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality controls on ice.
-
Aliquoting: Using a calibrated pipette, add 50 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 200 µL of the 100 ng/mL Diponium-d5 internal standard solution (in acetonitrile) to each tube.
-
Precipitation: Immediately cap and vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet and transfer it to an HPLC vial containing a low-volume insert.
-
Analysis: Cap the vials and place them in the autosampler for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Operation
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, QCs, and unknown samples.
-
Injection: Set the injection volume to 5 µL.
-
LC Method:
-
Column: C18, 50 x 2.1 mm, 1.9 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: Hold at 5% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Linear ramp back to 5% B
-
3.6-5.0 min: Hold at 5% B for re-equilibration
-
-
-
MS Method:
-
Ionization: ESI, Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Diponium: Q1 324.5 -> Q3 [Fragment m/z]
-
Diponium-d5: Q1 329.5 -> Q3 [Fragment m/z]
-
-
Instrument Parameters: Optimize gas flows, ion spray voltage, and collision energies for maximum signal intensity for both analyte and internal standard.
-
-
Data Acquisition: Start the sequence to begin the analysis.
-
Data Processing: Process the acquired data using the appropriate software. Generate a calibration curve by plotting the peak area ratio (Diponium/Diponium-d5) against the nominal concentration of the calibration standards. Apply a linear regression model with 1/x² weighting. Use the calibration curve to determine the concentration of Diponium in the QC and unknown plasma samples.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Diponium Bromide | C20H38BrNO2 | CID 71809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of phosphatidylcholine-derived quaternary ammonium compounds by a LC-MS/MS method in human blood plasma, serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Dipenine's Anticholinergic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipenine, also known as Diponium Bromide, is a quaternary ammonium (B1175870) compound with suspected anticholinergic properties. Anticholinergic drugs act by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) to its receptors, primarily the muscarinic acetylcholine receptors (mAChRs). This blockade of parasympathetic nerve impulses can be therapeutically useful in treating a variety of conditions, including gastrointestinal disorders, overactive bladder, and certain respiratory diseases.
These application notes provide a comprehensive overview of the in vitro assays that can be employed to characterize the anticholinergic activity of a test compound like this compound. The protocols detailed below are standard pharmacological methods for determining the affinity of a compound for muscarinic receptors and its functional antagonism of acetylcholine-induced responses. Due to the limited availability of specific quantitative data for this compound in the public domain, data for well-characterized anticholinergic agents such as atropine (B194438) and dicyclomine (B1218976) are provided as a reference.
Muscarinic Receptor Signaling Pathway
Anticholinergic agents like this compound exert their effects by blocking the action of acetylcholine at muscarinic receptors. These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5). The M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and the modulation of ion channels.
Figure 1: Antagonistic action of this compound on the M1/M3/M5 muscarinic receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro anticholinergic activity of the well-characterized antagonists, atropine and dicyclomine. This data serves as a benchmark for evaluating the potency of novel compounds like this compound.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Atropine | 1.27 ± 0.36[1] | 1.8 ± 0.2[1] | 1.5 ± 0.1[1] | 1.9 ± 0.3[1] | 1.6 ± 0.2[1] |
| Dicyclomine | 10.2[2] | 45.7[2] | 25.1[2] | - | - |
Table 2: Functional Antagonism (IC50 and pA2 values)
| Compound | Assay | Parameter | Value | Tissue/Cell Line |
| Atropine | Guinea Pig Ileum Contraction | pA2 | 8.9 - 9.2[1] | Guinea Pig Ileum |
| Dicyclomine | Guinea Pig Ileum Contraction | pA2 | 8.92 ± 0.237[2] | Goat Ileum |
| Dicyclomine | Calcium Mobilization Assay | IC50 (µM) | 0.27 ± 0.046[3][4] | Human Neuronal/Astrocytic Cells |
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor subtype by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound stock solution and serial dilutions.
-
Reference Compound: Atropine or Dicyclomine for positive control.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (10 µM, for non-specific binding).
-
50 µL of the test compound (this compound) or reference compound at various concentrations.
-
50 µL of the radioligand ([³H]-NMS) at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[1][5]
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Figure 2: Experimental workflow for the radioligand binding assay.
Functional Assay: Intracellular Calcium Mobilization
This cell-based assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist. This is particularly relevant for M1, M3, and M5 receptor subtypes.
Objective: To determine the IC50 of this compound in inhibiting agonist-induced calcium mobilization in cells expressing muscarinic receptors.
Materials:
-
CHO or HEK293 cells stably expressing a human muscarinic receptor subtype (e.g., M1 or M3).
-
Cell culture medium (e.g., DMEM/F-12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
Test Compound: this compound stock solution and serial dilutions.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the assay buffer containing various concentrations of this compound or the reference compound to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject the muscarinic agonist (e.g., carbachol) into the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response in the absence of the antagonist as 100% and the response in the absence of the agonist as 0%.
-
Plot the percentage of agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Figure 3: Workflow for the intracellular calcium mobilization assay.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the anticholinergic activity of this compound. By determining its binding affinity for muscarinic receptor subtypes and its functional potency in cell-based assays, researchers can obtain a comprehensive pharmacological profile of the compound. This information is crucial for understanding its mechanism of action and for the development of new therapeutics targeting the cholinergic system.
References
Application Notes and Protocols: Radioligand Binding Assay for Dipenine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dipenine is a chemical entity identified as the diponium cation. To characterize its pharmacological profile, determining its binding affinity to specific neuroreceptors is a critical step. Radioligand binding assays are a fundamental tool for quantifying the interaction of a ligand with its receptor.[1][2][3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G-protein coupled receptor (GPCR) involved in various physiological processes.[1][2] This protocol is based on established methodologies for characterizing ligands at muscarinic receptors.[2][4][5]
Data Presentation
The following table summarizes the essential parameters for conducting the radioligand binding assay for this compound at the M1 muscarinic receptor.
| Parameter | Value/Condition | Reference |
| Receptor Source | Membranes from CHO or HEK293 cells stably expressing human M1 mAChR | [6] |
| Radioligand | [³H]-Pirenzepine | [4][7][8] |
| Radioligand Concentration | 0.5 - 2.0 nM (near the Kd value) | [5] |
| Non-specific Binding Agent | Atropine (10 µM) | [6] |
| Assay Buffer | 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4 | [6] |
| Incubation Time | 60 minutes | [9] |
| Incubation Temperature | Room Temperature (25°C) | [7] |
| Filtration | Rapid filtration through GF/B or GF/C glass fiber filters | [6][9] |
| Washing Buffer | Ice-cold 0.9% NaCl or Assay Buffer | [6] |
| Data Analysis | Non-linear regression (log(inhibitor) vs. response) | [1] |
Experimental Protocols
Membrane Preparation
Proper preparation of membranes containing the receptor of interest is crucial for a successful binding assay.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic acetylcholine receptor in appropriate cell culture medium.
-
Cell Harvesting: Once confluent, harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Final Preparation and Storage: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store at -80°C until use.[9][10]
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): A high concentration of a known non-labeled antagonist (e.g., 10 µM Atropine), radioligand, and membrane preparation.[6]
-
Competition: A range of concentrations of this compound, radioligand, and membrane preparation.
-
-
Reagent Addition: Add the following to each well in the specified order (final volume of 200 µL):
-
50 µL of Assay Buffer (for TB) or 10 µM Atropine (for NSB) or varying concentrations of this compound.
-
50 µL of [³H]-Pirenzepine (at a final concentration near its Kd, e.g., 1 nM).
-
100 µL of the M1 receptor membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.[9]
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[10]
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = concentration of the radioligand used.
-
Kd = dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Effects of Dipenine on Isolated Guinea Pig Ileum
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isolated guinea pig ileum is a classical and robust ex vivo model extensively used in pharmacology to study the effects of various substances on smooth muscle contraction. Its sensitivity to a range of neurotransmitters and inflammatory mediators, such as acetylcholine (B1216132) and histamine (B1213489), makes it an ideal preparation for characterizing the antispasmodic, anticholinergic, and antihistaminic properties of novel compounds. This document provides detailed protocols for utilizing the isolated guinea pig ileum preparation to investigate the pharmacological effects of Dipenine, a hypothetical compound of interest. The protocols outlined below cover tissue preparation, experimental setup, and methods to determine the mechanism of action of this compound.
Core Principles
The guinea pig ileum contains a network of nerves known as the myenteric plexus (Auerbach's plexus) and is rich in various receptors, including muscarinic (M) and histaminic (H1) receptors.[1][2] Agonists like acetylcholine and histamine bind to these receptors on the smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.[1][3] By introducing an antagonist, the action of the agonist is blocked, resulting in muscle relaxation or prevention of contraction.[4] This preparation allows for the determination of key pharmacological parameters such as EC50 (half maximal effective concentration) and pA2 (a measure of antagonist potency).[3][4]
Key Experiments
-
Effect of this compound on Spontaneous Ileum Contractions: To assess the direct effect of this compound on the basal tone of the ileum.
-
Antagonistic Effect of this compound against Acetylcholine-Induced Contractions: To determine if this compound exhibits anticholinergic properties by antagonizing the effects of the muscarinic agonist, acetylcholine.[3][5]
-
Antagonistic Effect of this compound against Histamine-Induced Contractions: To investigate if this compound has antihistaminic properties by blocking the H1 receptor agonist, histamine.[1][3][5]
Experimental Protocols
Protocol 1: Preparation of Isolated Guinea Pig Ileum
This protocol describes the dissection and mounting of the guinea pig ileum in an organ bath.
Materials:
-
Guinea pig (250-350 g)
-
Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
Student organ bath with an aerator and a kymograph or a PowerLab data acquisition system.[1][3]
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Syringe and needle
-
Cotton thread
Procedure:
-
Humanely euthanize the guinea pig by a blow on the head followed by cervical dislocation.[1]
-
Open the abdomen and locate the ileocecal junction.[1]
-
Carefully dissect a 10-15 cm segment of the ileum, proximal to the cecum.
-
Place the isolated ileum in a Petri dish containing fresh, oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove its contents.[1]
-
Cut the ileum into segments of 2-3 cm in length.[6]
-
Tie one end of a segment to the L-shaped tissue holder of the organ bath and the other end to an isometric force transducer using cotton thread.
-
Mount the tissue in the organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[6]
-
Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.[6]
Protocol 2: Evaluation of this compound's Effect on Acetylcholine- and Histamine-Induced Contractions
This protocol details the procedure to assess the antagonistic properties of this compound.
Procedure:
-
Establish a baseline: Record the spontaneous contractions of the ileum for at least 10 minutes.
-
Construct a cumulative concentration-response curve for the agonist (Acetylcholine or Histamine):
-
Add increasing concentrations of the agonist (e.g., acetylcholine starting from 10⁻⁹ M) to the organ bath in a cumulative manner.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Continue until a maximal contraction is achieved.
-
Wash the tissue with fresh Tyrode's solution multiple times until it returns to the baseline.
-
-
Incubate with this compound:
-
Add a specific concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 15-20 minutes).
-
-
Construct a second cumulative concentration-response curve for the agonist in the presence of this compound:
-
Repeat step 2 in the presence of this compound.
-
-
Repeat with different concentrations of this compound:
-
Wash the tissue thoroughly and allow it to recover.
-
Repeat steps 3 and 4 with different concentrations of this compound to assess for a concentration-dependent antagonism.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison.
Table 1: Effect of this compound on Acetylcholine-Induced Contractions of Isolated Guinea Pig Ileum
| This compound Concentration (M) | Agonist (Acetylcholine) | EC50 (M) | Maximum Response (% of control) |
| 0 (Control) | Acetylcholine | Value | 100 |
| 10⁻⁸ | Acetylcholine | Value | Value |
| 10⁻⁷ | Acetylcholine | Value | Value |
| 10⁻⁶ | Acetylcholine | Value | Value |
Table 2: Effect of this compound on Histamine-Induced Contractions of Isolated Guinea Pig Ileum
| This compound Concentration (M) | Agonist (Histamine) | EC50 (M) | Maximum Response (% of control) |
| 0 (Control) | Histamine | Value | 100 |
| 10⁻⁸ | Histamine | Value | Value |
| 10⁻⁷ | Histamine | Value | Value |
| 10⁻⁶ | Histamine | Value | Value |
Visualizations
Signaling Pathways
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. An inhibitory action of histamine on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes: Characterizing the Effects of Dipenine on Cholinergic Signaling Using Cell-Based Assays
Introduction
The cholinergic system, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a critical role in a vast array of physiological processes in both the central and peripheral nervous systems.[1][2] Dysregulation of cholinergic signaling is implicated in numerous disorders, including Alzheimer's disease, myasthenia gravis, and schizophrenia, making its components significant targets for drug discovery.[1][3] Cholinergic signaling is primarily transduced through two major types of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs).[2][4] Muscarinic receptors, which are G protein-coupled receptors (GPCRs), are further divided into five subtypes (M1-M5).[5][6] The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6][7] The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[6][7]
This application note describes a series of cell-based assays to characterize the pharmacological effects of a novel compound, "Dipenine," on cholinergic signaling pathways. The objective is to determine if this compound interacts with muscarinic receptors and to elucidate its mechanism of action. The workflow will progress from initial binding studies to functional assays measuring downstream signaling events and will also investigate potential off-target effects on acetylcholinesterase (AChE), the enzyme responsible for ACh degradation.
Data Presentation
The following tables summarize hypothetical data from the characterization of this compound.
Table 1: Muscarinic Receptor Binding Affinity of this compound
This table presents the inhibition constant (Ki) values for this compound at each of the five human muscarinic receptor subtypes, as determined by a competitive radioligand binding assay.[5][8]
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| M1 | [³H]-N-methylscopolamine | 15.2 ± 2.1 |
| M2 | [³H]-N-methylscopolamine | > 10,000 |
| M3 | [³H]-N-methylscopolamine | 25.7 ± 3.5 |
| M4 | [³H]-N-methylscopolamine | > 10,000 |
| M5 | [³H]-N-methylscopolamine | 89.4 ± 9.8 |
Table 2: Functional Antagonism of M1 and M3 Receptors by this compound in a Calcium Mobilization Assay
This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound in blocking acetylcholine-induced calcium mobilization in cells expressing M1 or M3 receptors.
| Receptor Subtype | Agonist (Acetylcholine) | This compound IC₅₀ (nM) |
| M1 | 100 nM (EC₈₀) | 22.5 ± 3.8 |
| M3 | 80 nM (EC₈₀) | 35.1 ± 4.2 |
Table 3: Effect of this compound on Acetylcholinesterase (AChE) Activity
This table summarizes the effect of this compound on the activity of acetylcholinesterase, as measured by a colorimetric assay.[9]
| Compound | Concentration | % AChE Inhibition |
| This compound | 1 µM | < 5% |
| This compound | 10 µM | < 5% |
| Eserine (Positive Control) | 1 µM | 98.5 ± 1.2% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key cholinergic signaling pathways and the experimental workflow used to characterize this compound.
Caption: Cholinergic signaling through Gq/11 and Gi/o pathways.[6][7]
Caption: Workflow for characterizing this compound's effects.
Experimental Protocols
Protocol 1: Muscarinic Receptor Competitive Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for human muscarinic receptor subtypes (M1-M5) expressed in CHO or HEK293 cells.[5][6]
Materials:
-
Cell membranes from cells stably expressing a single muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Competitor: Atropine (for non-specific binding).
-
Test Compound: this compound, serially diluted.
-
96-well microplate.
-
Glass fiber filter mat.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹⁰ M to 10⁻³ M).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL [³H]-NMS (at a final concentration near its Kₔ), 50 µL Assay Buffer, and 150 µL of diluted cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL of 1 µM Atropine, and 150 µL of membrane suspension.
-
Competition: 50 µL [³H]-NMS, 50 µL of each this compound dilution, and 150 µL of membrane suspension.
-
-
Seal the plate and incubate at room temperature (25°C) for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.[5]
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[6]
-
Dry the filter mat, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to antagonize the increase in intracellular calcium triggered by an agonist in cells expressing Gq-coupled muscarinic receptors (e.g., M1 or M3).[10][11]
Materials:
-
HEK293 or CHO cells stably expressing the M1 or M3 muscarinic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a no-wash calcium assay kit).[12][13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine.
-
Test Compound: this compound.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and grow overnight to form a confluent monolayer.[13]
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[13][14]
-
During the dye-loading incubation, prepare serial dilutions of this compound in Assay Buffer.
-
After incubation, wash the cells with Assay Buffer if required by the dye protocol.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Program the instrument to inject a concentration of acetylcholine that elicits a near-maximal response (EC₈₀) and record the fluorescence change over time.
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition (relative to the response with acetylcholine alone) against the log concentration of this compound to determine the IC₅₀ value.
Protocol 3: Membrane Potential Assay
This assay measures changes in cell membrane potential and can be used to assess the function of ion channels or Gi/o-coupled receptors that modulate ion channel activity (e.g., M2 or M4 receptors).[15][16]
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., M2 or M4).
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).[16][17]
-
Assay Buffer (typically provided with the kit).
-
Agonist: Acetylcholine.
-
Test Compound: this compound.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Plate cells in a black, clear-bottom 96-well or 384-well plate and grow overnight.[16]
-
Prepare the dye-loading solution according to the kit manufacturer's protocol.
-
Remove the cell plates from the incubator and add an equal volume of the dye-loading solution to each well without washing.[16]
-
Incubate the plate for 30 minutes at 37°C or room temperature, as recommended by the manufacturer.[17]
-
Prepare compound plates with serial dilutions of this compound and the agonist (acetylcholine).
-
Place the cell plate in the plate reader.
-
Initiate the assay by adding the test compound (this compound) followed by the agonist (acetylcholine) and record the change in fluorescence over time. Activation of Gi/o-coupled M2/M4 receptors often leads to hyperpolarization via activation of K⁺ channels.
-
Analyze the data by measuring the change in fluorescence units. Determine the IC₅₀ of this compound for inhibiting the agonist-induced change in membrane potential.
Protocol 4: Acetylcholinesterase (AChE) Activity Assay
This colorimetric assay determines if this compound has a direct inhibitory effect on AChE activity. The assay is based on the Ellman method.[9]
Materials:
-
Purified Acetylcholinesterase.
-
Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 7.5-8.0.
-
Substrate: Acetylthiocholine (B1193921) iodide.
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Test Compound: this compound.
-
Positive Control Inhibitor: Eserine or a similar known AChE inhibitor.
-
96-well clear microplate.
-
Spectrophotometric plate reader capable of reading absorbance at 412 nm.
Procedure:
-
Prepare a working solution of DTNB and acetylthiocholine in the Assay Buffer.
-
Add 50 µL of Assay Buffer to blank wells and 50 µL of this compound (at various concentrations) or the positive control to the sample wells of a 96-well plate.
-
Add 50 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate/DTNB working solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
The rate of change in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine if it has an inhibitory effect and to calculate an IC₅₀ if applicable.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine - DoveMed [dovemed.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biocompare.com [biocompare.com]
- 11. innoprot.com [innoprot.com]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. Calcium Assay Kit [bdbiosciences.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pnas.org [pnas.org]
- 16. moleculardevices.com [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Stability Testing of Diponium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods and protocols for conducting stability testing of Diponium bromide. The information is intended to guide the development of stability-indicating analytical methods and to assess the intrinsic stability of the drug substance.
Introduction
Diponium bromide is a quaternary ammonium (B1175870) compound. Its stability under various environmental conditions is a critical parameter that can affect its safety, efficacy, and shelf-life. Stability testing, including forced degradation studies, is essential to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[1][2][3] This document outlines the recommended analytical techniques and detailed protocols for performing these studies in accordance with ICH guidelines.[4]
Analytical Methods for Stability Testing
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the stability testing of Diponium bromide due to its high sensitivity, specificity, and ability to separate the parent drug from its degradation products.[5] A stability-indicating HPLC method should be developed and validated to quantify the drug and its degradation products.
Recommended HPLC Method (Starting Point)
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio (e.g., 60:40 v/v).[5][6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a suitable wavelength (e.g., 220 nm)[5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Experimental Protocols
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of Diponium bromide to identify likely degradation products and to demonstrate the specificity of the analytical method.[1][2][7] The drug substance should be subjected to the following stress conditions as recommended by ICH guidelines.[4][8]
-
Prepare a 1 mg/mL solution of Diponium bromide in a suitable solvent (e.g., water or a water-acetonitrile mixture).
-
Add an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Prepare a 1 mg/mL solution of Diponium bromide.
-
Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute it for HPLC analysis.
-
Prepare a 1 mg/mL solution of Diponium bromide.
-
Add an equal volume of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
-
Place a known amount of solid Diponium bromide powder in a thermostatically controlled oven.
-
Expose the powder to a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.
-
Expose a solid sample and a 1 mg/mL solution of Diponium bromide to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
After the exposure, prepare the samples for HPLC analysis.
Sample Preparation for Stability Studies
-
Drug Substance: Accurately weigh a suitable amount of Diponium bromide and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a known amount of Diponium bromide into a volumetric flask. Add a suitable solvent, sonicate to dissolve the drug, and dilute to the mark. Filter the solution before injecting it into the HPLC system.
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of degradation of Diponium bromide and the formation of degradation products under each stress condition.
Table 2: Summary of Forced Degradation Results for Diponium Bromide (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Assay of Diponium Bromide | % Total Impurities |
| 0.1 N HCl | 24 hours | 60°C | 85.2 | 14.8 |
| 0.1 N NaOH | 8 hours | Room Temp | 78.5 | 21.5 |
| 3% H₂O₂ | 24 hours | Room Temp | 92.1 | 7.9 |
| Thermal | 72 hours | 80°C | 95.8 | 4.2 |
| Photolytic | - | - | 98.3 | 1.7 |
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Stability-indicating HPLC method for simultaneous determination of clidinium bromide and chlordiazepoxide in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sgs.com [sgs.com]
- 8. scribd.com [scribd.com]
Application Note & Protocol: Preclinical Assessment of Dipenine in Irritable Bowel Syndrome (IBS) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2][3] The pathophysiology of IBS is complex and involves dysregulation of the brain-gut axis, visceral hypersensitivity, altered gut motility, and low-grade inflammation.[4][5][6] Preclinical animal models that replicate key features of IBS are crucial for the discovery and development of novel therapeutics.[7] This document provides a detailed protocol for the preclinical evaluation of Dipenine, a novel compound for the potential treatment of IBS. The protocols outlined below describe the induction of IBS-like symptoms in rodents and the subsequent assessment of this compound's efficacy in mitigating visceral hypersensitivity and normalizing gut motility.
Mechanism of Action & Signaling Pathways in IBS
The therapeutic efficacy of interventions in IBS often involves modulation of key signaling pathways. While the specific mechanism of this compound is under investigation, several pathways are implicated in IBS pathophysiology and represent potential targets. These include serotonergic pathways (5-HT3 and 5-HT4 receptors) that regulate motility and sensation, immune pathways involving mast cell activation and histamine (B1213489) release which contribute to visceral hypersensitivity, and neurotransmitter systems such as the GABAergic and adrenergic systems.[8][9][10][11]
Caption: Potential signaling pathways in IBS targeted by this compound.
Experimental Protocols
The following protocols describe the induction of an IBS model and the subsequent evaluation of this compound.
Animal Model: Water Avoidance Stress (WAS)-Induced Visceral Hypersensitivity
This model is used to induce chronic visceral hypersensitivity, a key feature of IBS.[12]
-
Animals: Male Wistar rats (200-250g) are used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
Rats are individually placed on a small platform (8 x 6 cm) in the center of a plastic container (45 x 25 cm) filled with fresh water at room temperature (25°C) to a level of 1 cm below the platform.
-
The rats are subjected to this stress for 1 hour daily for 10 consecutive days.
-
A control group of rats is placed in an identical container without water.
-
-
This compound Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses for a specified period (e.g., the last 7 days of the WAS protocol).
Caption: Experimental workflow for the Water Avoidance Stress model.
Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD)
The CRD model is a standard method to quantify visceral pain in rodents.[13]
-
Apparatus: A pressure-controlled barostat system and a flexible latex balloon catheter.
-
Procedure:
-
Rats are lightly anesthetized, and a balloon catheter (4-5 cm) is inserted intra-anally into the descending colon.
-
The animals are allowed to recover and adapt for at least 30 minutes in a small enclosure.
-
The balloon is progressively inflated to different pressures (e.g., 20, 40, 60, 80 mmHg) for a 10-second duration, with a 5-minute rest period between distensions.
-
The visceromotor response (VMR), characterized by abdominal withdrawal reflexes, is visually observed and scored by a blinded observer. The pressure threshold required to elicit a pain response is recorded.
-
Assessment of Gut Motility: Charcoal Meal Transit Test
This test measures the effect of this compound on intestinal transit time.[13]
-
Procedure:
-
Following the final CRD assessment, rats are fasted overnight with free access to water.
-
This compound or vehicle is administered 30 minutes prior to the gavage of a charcoal meal (5% activated charcoal in 10% gum arabic).
-
After a set time (e.g., 20-30 minutes), the animals are euthanized.
-
The small intestine is carefully excised, and the distance traveled by the charcoal meal from the pylorus to the caecum is measured.
-
The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Visceral Hypersensitivity in WAS Rats
| Treatment Group | Dose (mg/kg) | Abdominal Withdrawal Reflex Threshold (mmHg) |
| Control (No Stress) | Vehicle | 75.2 ± 3.1 |
| WAS + Vehicle | Vehicle | 48.5 ± 2.5 |
| WAS + this compound | 1 | 55.1 ± 2.8 |
| WAS + this compound | 10 | 65.8 ± 3.0 |
| WAS + this compound | 30 | 72.3 ± 2.9 |
| Data are presented as mean ± SEM. *p<0.05 vs. Control; *p<0.05 vs. WAS + Vehicle. |
Table 2: Effect of this compound on Gut Motility in WAS Rats
| Treatment Group | Dose (mg/kg) | Charcoal Transit (%) |
| Control (No Stress) | Vehicle | 52.1 ± 4.2 |
| WAS + Vehicle | Vehicle | 78.9 ± 5.1 |
| WAS + this compound | 1 | 70.3 ± 4.8 |
| WAS + this compound | 10 | 61.5 ± 4.5 |
| WAS + this compound | 30 | 55.8 ± 4.1 |
| Data are presented as mean ± SEM. *p<0.05 vs. Control; *p<0.05 vs. WAS + Vehicle. |
Conclusion
These protocols provide a robust framework for the preclinical assessment of this compound in a validated animal model of IBS. The data generated from these studies will be critical in determining the therapeutic potential of this compound for the treatment of IBS by demonstrating its ability to attenuate visceral hypersensitivity and normalize gut motility. Further studies may explore the effects of this compound on other aspects of IBS pathophysiology, such as intestinal permeability and low-grade inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Gut Dysbiosis in Irritable Bowel Syndrome: A Narrative Review on Correlation with Disease Subtypes and Novel Therapeutic Implications [mdpi.com]
- 6. Irritable bowel syndrome: The evolution of multi-dimensional looking and multidisciplinary treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of experimental models in developing new treatments for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotransmitter Dysfunction in Irritable Bowel Syndrome: Emerging Approaches for Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irritable Bowel Syndrome: Treatment Based on Pathophysiology and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Histamine Receptors in Irritable Bowel Syndrome: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug therapy of irritable bowel syndrome - Australian Prescriber [australianprescriber.tg.org.au]
- 12. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes for Diphenhydramine in In Vivo Research
An initial search for "Dipenine" did not yield specific results for a compound with established in vivo research applications. Publicly available scientific literature and databases show limited to no information on a compound with this exact name being used in biological research. The chemical entity "this compound" is listed in PubChem primarily with chemical identifiers and computed properties, but lacks associated biological or pharmacological data.
It is possible that "this compound" may be a typographical error, a novel or less-common compound with limited public documentation, or a synonym for another compound. One potential alternative, which appeared in initial searches, is Diphenhydramine (B27) , a well-researched first-generation antihistamine with extensive in vivo applications.
To provide a comprehensive response that aligns with the user's detailed request for application notes, protocols, and data, the following information is presented for Diphenhydramine as a relevant and well-documented substitute.
Introduction
Diphenhydramine is a first-generation antihistamine that primarily acts as an inverse agonist at histamine (B1213489) H1 receptors.[1] It readily crosses the blood-brain barrier, leading to significant central nervous system effects, most notably sedation.[1] Its anticholinergic properties are due to its action as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] These characteristics make it a valuable tool in various in vivo research models, including studies on sedation, inflammation, and allergic responses.[1]
Primary In Vivo Research Applications
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Models of Sedation and Hypnosis: Due to its potent central effects, diphenhydramine is frequently used to induce sedation or a hypnotic state in animal models to study the mechanisms of sleep and wakefulness.[1]
-
Anti-inflammatory and Anti-allergic Models: As an H1 receptor antagonist, it is employed to investigate its efficacy in reducing mast cell degranulation and mitigating allergic reactions.[1]
-
Neuropharmacological Studies: Its anticholinergic activity allows for its use in research exploring the role of muscarinic receptors in various physiological and behavioral processes.[1]
Data Presentation: Diphenhydramine Dosage and Toxicity
Quantitative data for in vivo studies using diphenhydramine can vary based on the animal model, route of administration, and desired effect. The following tables provide a summary of reported dosages and acute toxicity data.
Table 1: Acute Toxicity (LD50) of Diphenhydramine [1]
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (IP) | 56 |
| Mouse | Oral (PO) | 160 |
| Mouse | Subcutaneous (SC) | 50 |
| Rat | Intraperitoneal (IP) | 280 |
| Rat | Oral (PO) | 390 |
Table 2: Recommended Dosages for Various In Vivo Applications [1]
| Animal Model | Application | Dosage (mg/kg) | Route of Administration | Key Observations |
| Mouse | Sedation / Hypnotic | 1, 2 | Intramuscular (IM) | Decreased open field activity and increased tonic immobility. |
| Rat | Sedation | 10, 20 | Not specified | Sedative effects observed. |
| Mouse | Anti-inflammatory | Varies | Intraperitoneal (IP) | Inhibition of compound 48/80-induced paw edema. |
Experimental Protocols
Protocol 1: Evaluation of Sedative Effects in Mice (Open Field Test)
This protocol assesses the sedative effects of diphenhydramine by measuring locomotor activity in an open field test.
Materials:
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Diphenhydramine hydrochloride
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Sterile saline (0.9% NaCl)
-
Open field arena
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[1]
-
Diphenhydramine Preparation: Dissolve diphenhydramine hydrochloride in sterile saline to the desired concentration. For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml.[1]
-
Administration: Administer diphenhydramine (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection.[1]
-
Observation Period: Place the mouse in the center of the open field arena 15-30 minutes after injection.[1]
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Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 10-30 minutes.
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Data Analysis: Compare the activity levels between the diphenhydramine-treated group and the vehicle control group.
Protocol 2: Assessment of Anti-inflammatory Effects in Mice (Compound 48/80-Induced Paw Edema)
This protocol evaluates the anti-inflammatory properties of diphenhydramine by measuring its ability to inhibit paw edema induced by a mast cell degranulator.
Materials:
-
Diphenhydramine hydrochloride
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Compound 48/80
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Sterile saline (0.9% NaCl)
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Plethysmometer or calipers
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Male Swiss albino mice (20-25 g)
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least 48 hours before the experiment.[1]
-
Diphenhydramine Preparation: Prepare a solution of diphenhydramine in sterile saline.[1]
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Compound 48/80 Preparation: Prepare a solution of Compound 48/80 in sterile saline (e.g., 10 µg in 50 µl).[1]
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Pre-treatment: Administer diphenhydramine or vehicle (saline) via IP injection 30 minutes before the induction of paw edema.
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Induction of Edema: Inject Compound 48/80 into the sub-plantar region of the right hind paw.
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Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 30, 60, 120 minutes) after the injection of Compound 48/80.
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Data Analysis: Calculate the percentage inhibition of paw edema in the diphenhydramine-treated group compared to the vehicle control group.
Visualizations
Signaling Pathways of Diphenhydramine
Diphenhydramine primarily exerts its effects through two main signaling pathways: antagonism of the histamine H1 receptor and antagonism of muscarinic acetylcholine receptors.
Caption: Diphenhydramine blocks H1 and muscarinic receptors.
Experimental Workflow for Open Field Test
The following diagram illustrates the workflow for evaluating the sedative effects of diphenhydramine using the open field test.
Caption: Workflow for the open field test.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Dipenine Synthesis
Welcome to the technical support center for the synthesis of Dipenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of semi-synthetic penicillin derivatives. The guides below are structured in a question-and-answer format to directly address specific issues that can lead to low product yield.
The troubleshooting advice provided is centered around a representative three-step chemical synthesis of a this compound analog starting from 6-aminopenicillanic acid (6-APA), a common precursor for many penicillin antibiotics.
Synthetic Workflow Overview
The following diagram outlines the general three-step process for the synthesis of a semi-synthetic penicillin derivative, referred to here as this compound. The process involves protection of the starting material, acylation to form the core product, and a final deprotection/work-up step.
Technical Support Center: Optimizing LC-MS/MS Detection of Diponium in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection of Diponium in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of Diponium, a quaternary ammonium (B1175870) compound, in biological samples such as plasma and urine.
Sample Preparation
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Q1: What is the most effective method for extracting Diponium from plasma/serum?
A1: Due to the polar nature of Diponium as a quaternary ammonium salt, a multi-faceted approach to extraction is often necessary to ensure efficient recovery and minimize matrix effects. The recommended methods are Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE). Protein precipitation (PPT) is a simpler but generally less clean method that may lead to significant matrix effects.[1][2][3][4]
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Solid-Phase Extraction (SPE): Weak cation exchange (WCX) or mixed-mode (e.g., reversed-phase combined with cation exchange) SPE cartridges are generally effective for quaternary ammonium compounds.[2][3] The positively charged quaternary amine of Diponium will bind to the cation exchange sorbent, allowing for the washing away of neutral and acidic interferences.
-
Supported Liquid Extraction (SLE): This technique offers a good alternative to traditional liquid-liquid extraction (LLE) by immobilizing the aqueous sample on a solid support. A water-immiscible organic solvent is then used to elute the analyte.
-
-
Q2: I am observing low recovery of Diponium after sample extraction. What are the possible causes and solutions?
A2: Low recovery can stem from several factors during sample preparation. Here are some common causes and troubleshooting steps:
-
Incomplete Protein Binding Disruption: Diponium may bind to plasma proteins. Ensure your initial sample preparation step includes a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) even if you are proceeding with SPE or SLE.
-
Suboptimal pH: The pH of the sample and wash/elution solvents is critical for ion exchange SPE. Ensure the pH of the loading solution is appropriate to maintain the positive charge on Diponium and facilitate binding. For elution from a cation exchange sorbent, a solvent with a higher ionic strength or a pH that neutralizes the interaction is required.
-
Inappropriate SPE Sorbent: If using a purely reversed-phase sorbent, the polar nature of Diponium may result in poor retention. A mixed-mode or cation exchange sorbent is recommended.[2][3]
-
Insufficient Elution Solvent Strength: For SPE, ensure the elution solvent is strong enough to disrupt the interaction between Diponium and the sorbent. This may involve increasing the organic solvent concentration, adding a competing ion (e.g., ammonium acetate), or adjusting the pH.
-
Liquid Chromatography
-
Q3: I am experiencing poor peak shape (e.g., tailing, broadening) for Diponium. How can I improve it?
A3: Poor peak shape for quaternary ammonium compounds is a common issue. Consider the following:
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Column Choice: Standard C18 columns can sometimes exhibit poor peak shape for polar, positively charged analytes. Consider using a column with embedded polar groups or a mixed-mode column (e.g., C18 with ion exchange properties). HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be an effective alternative for retaining and separating polar compounds like Diponium.
-
Mobile Phase Modifier: The addition of an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can improve peak shape on reversed-phase columns, but these can cause ion suppression in the mass spectrometer and are often not ideal. A better approach is to use a mobile phase with a sufficient concentration of a volatile salt like ammonium formate (B1220265) or ammonium acetate (B1210297) (e.g., 10-20 mM) and a low percentage of formic acid (e.g., 0.1%) to improve peak shape and reproducibility.
-
pH of the Mobile Phase: A lower pH (e.g., 3-4) generally ensures that Diponium remains in its cationic form, which can lead to more consistent interactions with the stationary phase.
-
-
Q4: How can I improve the retention of Diponium on a reversed-phase column?
A4: If you are limited to a reversed-phase column and experiencing poor retention:
-
Decrease the Organic Content of the Mobile Phase: Start with a lower percentage of organic solvent (e.g., acetonitrile or methanol) in your initial gradient conditions.
-
Use a HILIC column: As mentioned in Q3, HILIC chromatography is well-suited for highly polar compounds and will provide significantly more retention than reversed-phase chromatography.
-
Consider a Mixed-Mode Column: These columns offer both hydrophobic and ion-exchange retention mechanisms, which can be ideal for retaining and separating compounds like Diponium.
-
Mass Spectrometry
-
Q5: I am observing significant signal suppression (matrix effect) for Diponium. What are the strategies to mitigate this?
A5: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis.[5] Here are some strategies to address this:
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Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Re-evaluate your sample preparation method (see Q1 and Q2). A more rigorous SPE protocol with optimized wash steps is often necessary.[2][3]
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Chromatographic Separation: Ensure that Diponium is chromatographically separated from the bulk of the matrix components, especially phospholipids (B1166683) which are a common cause of ion suppression in plasma samples. A longer chromatographic run or a different stationary phase may be required.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It will co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing a more accurate quantification.
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Dilution: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of interfering matrix components.
-
-
Q6: What are the expected precursor and product ions for Diponium in MS/MS analysis?
A6: Diponium bromide will exist as the Diponium cation in solution. In positive ion electrospray ionization (ESI+), the precursor ion will be the molecular ion of the cation, [M]+, which has a m/z of 324.5.
The fragmentation of quaternary ammonium compounds often involves the loss of neutral alkyl groups from the nitrogen atom or cleavage at the ester linkage. A plausible fragmentation pathway for Diponium would involve the neutral loss of a triethylamine (B128534) group or cleavage to produce a dicyclopentylacetyl fragment. Without experimental data, a hypothetical fragmentation pattern is proposed in the diagram below.
Quantitative Data Summary (Illustrative Examples)
The following tables present hypothetical but realistic quantitative data that a researcher might aim to achieve during method development for Diponium. These are for illustrative purposes only.
Table 1: Illustrative Recovery and Matrix Effect Data for Diponium Extraction from Human Plasma
| Extraction Method | Analyte Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Protein Precipitation | 10 | 85.2 | 12.5 | -45.8 | 18.2 |
| 500 | 88.1 | 10.1 | -40.2 | 15.6 | |
| SPE (WCX) | 10 | 92.5 | 6.8 | -8.5 | 7.5 |
| 500 | 95.3 | 5.2 | -6.1 | 6.1 | |
| SLE | 10 | 89.7 | 8.2 | -12.3 | 9.8 |
| 500 | 91.5 | 7.5 | -10.8 | 8.5 |
Table 2: Illustrative LC-MS/MS Method Validation Parameters for Diponium in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% bias) | ± 15% |
| Analyte Stability (24h at room temp) | < 10% degradation |
| Freeze-Thaw Stability (3 cycles) | < 15% degradation |
Experimental Protocols (Illustrative)
Protocol 1: Solid-Phase Extraction (SPE) of Diponium from Human Plasma
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard solution (e.g., Diponium-d5) and 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute Diponium with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for Diponium Analysis
-
LC System: UHPLC system
-
Column: Mixed-mode C18/cation exchange column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid and 10 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
MRM Transitions (Hypothetical):
-
Diponium: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)
-
Diponium-d5 (IS): Precursor > Product 1 (Quantifier)
-
Visualizations
Caption: Experimental workflow for Diponium extraction from plasma.
Caption: Troubleshooting logic for Diponium LC-MS/MS analysis.
Caption: Hypothetical fragmentation of Diponium.
References
- 1. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diponium Bromide [drugfuture.com]
Technical Support Center: Dipenine Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Dipenine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A: this compound is a small molecule therapeutic agent currently under investigation for various pharmacological activities. Like many pharmaceutical compounds, this compound is susceptible to degradation in aqueous environments, which can lead to a loss of potency, the formation of potentially toxic byproducts, and inconsistent experimental results.[1][2] Ensuring its stability in solution is critical for obtaining reliable and reproducible data in preclinical and clinical studies.
Q2: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?
A: The stability of this compound in aqueous solutions is primarily influenced by several key factors:
-
pH: The rate of hydrolysis of this compound's ester and amide functional groups is highly pH-dependent.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][4]
-
Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.[1][2][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[1][2]
-
Excipients: Incompatibility with other formulation components can also compromise stability.[5]
Q3: What are the major degradation pathways for this compound?
A: The two primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.
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Hydrolysis: This involves the cleavage of labile bonds, such as esters or amides, in the presence of water.[3] This process can be catalyzed by acidic or basic conditions.
-
Oxidation: This involves the reaction of this compound with oxygen, often initiated by exposure to light or the presence of metal ions.[3]
Q4: How can I improve the stability of my this compound solutions?
A: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Optimization: Use buffers to maintain the pH at a level where this compound exhibits maximum stability.[2][6][7]
-
Temperature Control: Prepare and store solutions at recommended low temperatures (e.g., 2-8°C or frozen) to slow down degradation kinetics.[1][4]
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Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1][4]
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Use of Antioxidants: Add antioxidants such as ascorbic acid or EDTA to the formulation to prevent oxidative degradation.[2][8]
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Inert Atmosphere: For long-term storage, de-gas the solvent and overlay the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.[1][6][7]
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the this compound to remove the aqueous solvent, which can significantly improve stability.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Precipitation in the solution | - Poor solubility at the working concentration.- pH of the solution has shifted.- Temperature fluctuations. | - Verify the solubility of this compound in your specific buffer system.- Ensure the pH of the buffer is within the optimal range for this compound solubility and stability.- Store the solution at a constant, recommended temperature.[9] |
| Loss of biological activity | - Chemical degradation of this compound.- Adsorption to container surfaces. | - Perform a stability-indicating assay (e.g., HPLC) to check for degradation products.- Review and optimize solution preparation and storage conditions (pH, temperature, light protection).- Consider using low-binding microcentrifuge tubes or glassware.[8] |
| Discoloration of the solution | - Oxidative degradation.- Photodegradation. | - Prepare solutions with de-gassed buffers and consider adding an antioxidant.- Store the solution in light-protecting containers.[1][2] |
| Inconsistent results between experiments | - Instability of stock solutions over time.- Variability in solution preparation. | - Prepare fresh working solutions from a new stock solution for each experiment.- Standardize the protocol for solution preparation, including solvent, pH, and concentration. |
Quantitative Data Summary
Table 1: Effect of pH on the Degradation Rate of this compound at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 120 | 0.0058 |
| 5.0 | 500 | 0.0014 |
| 7.0 | 200 | 0.0035 |
| 9.0 | 50 | 0.0139 |
Table 2: Effect of Temperature on the Stability of this compound at pH 5.0
| Temperature (°C) | Percent Remaining after 24 hours |
| 4 | 98% |
| 25 | 92% |
| 37 | 85% |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), appropriate aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 5.0).
-
Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add a minimal amount of DMSO to dissolve the powder completely. c. Vortex briefly to ensure complete dissolution. d. Slowly add the aqueous buffer to the desired final concentration while vortexing to prevent precipitation. e. Store the stock solution in small aliquots at -20°C or -80°C in amber, low-binding tubes.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the intact this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.[5]
-
-
Sample Preparation: a. Dilute the this compound solution to be tested to a suitable concentration (e.g., 10 µg/mL) with the mobile phase. b. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: a. Inject the prepared sample into the HPLC system. b. Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. c. Quantify the peak area of the intact this compound to determine the percentage remaining over time.
Visualizations
Caption: Major degradation pathways for this compound in aqueous solutions.
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. prp.unicamp.br [prp.unicamp.br]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. Stability of doripenem in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Dipenine Radioligand Binding Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during Dipenine radioligand binding assays.
Introduction to this compound and its Putative Target
This compound is a quaternary ammonium (B1175870) compound, a class of molecules often associated with antispasmodic and antimuscarinic properties. While direct binding data for this compound is not extensively published, its structural class strongly suggests that it acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) . Therefore, this guide will focus on troubleshooting radioligand binding assays for muscarinic receptors, with this compound as the test ligand.
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) involved in a wide range of physiological functions. Radioligand binding assays are fundamental to characterizing the affinity and selectivity of compounds like this compound for these receptor subtypes.
Frequently Asked Questions (FAQs)
Q1: What is the likely molecular target of this compound?
A1: Based on its chemical structure as a quaternary ammonium compound, this compound is predicted to be an antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Many compounds in this class exhibit antimuscarinic activity.[1][2]
Q2: Which radioligand should I use for a this compound binding assay?
A2: The choice of radioligand will depend on the specific muscarinic receptor subtype you are investigating. Commonly used radioligands for muscarinic receptors include:
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[³H]-N-methylscopolamine ([³H]-NMS): A non-selective antagonist, useful for labeling all muscarinic receptor subtypes.
-
[³H]-Pirenzepine: Selective for the M1 receptor subtype.
-
[³H]-AF-DX 384: Selective for the M2 receptor subtype.
-
[³H]-4-DAMP: Selective for the M3 receptor subtype.
Q3: What are the key parameters I should determine in my this compound binding assay?
A3: The primary parameters to determine are:
-
Kᵢ (Inhibition Constant): The concentration of this compound that binds to 50% of the receptors in a competition binding assay. This reflects the affinity of this compound for the receptor.
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of this compound that displaces 50% of the radioligand. This is experimentally determined and used to calculate the Kᵢ.
-
Bₘₐₓ (Maximum Receptor Density): The total number of receptors in the tissue or cell preparation.
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Kₔ (Dissociation Constant): The affinity of the radioligand for the receptor.
Troubleshooting Guide
High Non-Specific Binding
High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate results.
| Potential Cause | Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kₔ value. |
| Insufficient blocking of non-specific sites. | Add Bovine Serum Albumin (BSA) (0.1-1%) to the assay buffer to reduce binding to plasticware and filters. |
| Inadequate washing. | Increase the number and/or volume of washes with ice-cold wash buffer. |
| Hydrophobic interactions of the radioligand or test compound (this compound). | Consider adding a low concentration of a mild detergent (e.g., 0.01% Tween-20) to the wash buffer. |
| High lipid content in the membrane preparation. | Ensure thorough washing of the membrane preparation to remove excess lipids. |
Low or No Specific Binding
The absence of a clear specific binding signal can be due to several factors.
| Potential Cause | Solution |
| Degraded or inactive receptor preparation. | Ensure proper storage of cell membranes or tissues at -80°C. Avoid repeated freeze-thaw cycles. |
| Low receptor expression. | Use a cell line known to express the target muscarinic receptor subtype at high levels or use a tissue known for high receptor density (e.g., brain cortex for M1, heart for M2). |
| Incorrect assay conditions. | Optimize incubation time and temperature. For antagonist binding, a longer incubation time (e.g., 60-120 minutes) at room temperature or 37°C is often required to reach equilibrium. |
| Radioligand degradation. | Check the age and storage conditions of the radioligand. Ensure it has not undergone significant radioactive decay. |
| Problems with the filtration apparatus. | Ensure filters are pre-soaked according to the manufacturer's instructions to reduce non-specific binding. |
Poor Reproducibility
Inconsistent results between experiments can undermine the validity of your findings.
| Potential Cause | Solution |
| Inconsistent pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Variable incubation times or temperatures. | Ensure all samples are incubated for the same duration and at a constant temperature. Use a water bath or incubator for precise temperature control. |
| Inconsistent washing procedure. | Use an automated cell harvester for filtration assays to ensure uniform washing. If washing manually, be consistent with the volume, pressure, and duration of the washes. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for samples. Fill them with buffer to create a more uniform environment. |
| Batch-to-batch variation in reagents. | Qualify new lots of reagents (e.g., radioligand, cell membranes) before use in critical experiments. |
Experimental Protocols
Membrane Preparation from Cultured Cells Expressing Muscarinic Receptors
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Cell Culture: Grow cells expressing the desired muscarinic receptor subtype to confluency.
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Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a centrifuge tube.
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Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Membrane Isolation: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 10% glycerol), determine the protein concentration (e.g., using a Bradford or BCA assay), and store aliquots at -80°C.
Competition Radioligand Binding Assay Protocol
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane Preparation.
-
Non-Specific Binding: Radioligand + High concentration of a non-labeled known antagonist (e.g., 10 µM Atropine) + Assay Buffer + Membrane Preparation.
-
Competition: Radioligand + Varying concentrations of this compound + Assay Buffer + Membrane Preparation.
-
-
Incubation: Incubate the plate at the optimized temperature (e.g., room temperature or 37°C) for the optimized time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations
Experimental Workflow for a Competition Binding Assay
Caption: Workflow for a this compound competition radioligand binding assay.
Logical Relationship for Troubleshooting High Non-Specific Binding
Caption: Troubleshooting logic for high non-specific binding.
Signaling Pathway for Muscarinic M1 and M3 Receptors (Gq-coupled)
Caption: Gq-coupled signaling pathway for M1/M3 muscarinic receptors.
References
Technical Support Center: Variability in Isolated Organ Bath Assays for Dipenine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dipenine in isolated organ bath assays. Given the limited publicly available data specifically for this compound, this guide also provides information based on the well-established pharmacology of its drug class, anticholinergics (muscarinic receptor antagonists).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action in isolated organ bath assays?
A1: this compound, also known as Diponium bromide, is classified as an anticholinergic agent. In isolated organ bath assays involving smooth muscle tissues (e.g., ileum, bladder, trachea), it is expected to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] This means it will block the contractile effects of cholinergic agonists like acetylcholine or carbachol (B1668302), causing smooth muscle relaxation.
Q2: What are the most common sources of variability in isolated organ bath experiments?
A2: Variability in isolated organ bath assays can arise from several factors:
-
Biological Variation: Differences between individual animals (age, sex, health status) and even between different tissue segments from the same animal.
-
Tissue Handling: Over-stretching, crushing, or inadequate dissection of the tissue can damage smooth muscle or nerve endings.[3]
-
Experimental Conditions: Fluctuations in temperature, inadequate oxygenation (carbogen supply), or incorrect composition of the physiological salt solution (PSS).
-
Drug Concentrations: Errors in calculating or preparing drug dilutions.
-
Baseline Tension: Inconsistent application of initial tension to the tissue can significantly alter its responsiveness.
-
Washing Procedure: Inconsistent or inadequate washing between drug applications can lead to carry-over effects or changes in baseline tension.[4]
Q3: How can I minimize variability in my experiments with this compound?
A3: To minimize variability:
-
Standardize Protocols: Use a consistent and detailed experimental protocol for tissue dissection, mounting, equilibration, and drug addition.
-
Control Experimental Conditions: Ensure the organ bath temperature is stable (typically 37°C), the PSS is continuously and adequately gassed with carbogen (B8564812) (95% O₂ / 5% CO₂), and the PSS composition is correct.[5]
-
Consistent Tissue Preparation: Handle tissues gently to avoid damage and apply a consistent resting tension to each preparation.
-
Proper Equilibration: Allow tissues to equilibrate in the organ bath for a sufficient period (e.g., 60 minutes) with regular washing before starting the experiment.[6]
-
Accurate Dosing: Prepare fresh drug solutions and use calibrated pipettes for accurate drug administration.
-
Internal Controls: Use a standard agonist to test tissue viability and responsiveness at the beginning of each experiment.
Q4: What is a pA2 value and how is it relevant for characterizing this compound?
A4: The pA2 value is a measure of the potency of a competitive antagonist.[1] It is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. Determining the pA2 value for this compound is a standard method to quantify its anticholinergic activity on a specific tissue.[1][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline tension after washing. | 1. Inconsistent washing technique (volume, speed of fluid exchange).2. Tissue slipping from the hooks.3. Inadequate equilibration time after washing. | 1. Standardize the washing procedure. Use an overflow system if possible to minimize mechanical disturbance.2. Ensure the tissue is securely mounted on the hooks.3. Allow the baseline to stabilize for a consistent period (e.g., 15 minutes) after each wash.[8] |
| Low or no contractile response to agonist (e.g., acetylcholine). | 1. Tissue is not viable due to poor dissection or prolonged storage.2. Incorrect agonist concentration.3. Inadequate oxygenation or incorrect temperature. | 1. Handle tissue gently during dissection. Use fresh tissue whenever possible.2. Verify the calculations and preparation of your agonist stock solutions.3. Check the carbogen gas flow and the temperature of the water jacket. |
| This compound does not inhibit agonist-induced contractions. | 1. Incorrect concentration of this compound.2. Insufficient incubation time with this compound.3. The contractile response is not mediated by muscarinic receptors. | 1. Prepare fresh dilutions of this compound and verify calculations.2. Ensure an adequate pre-incubation period (e.g., 20-30 minutes) with this compound before adding the agonist.3. Confirm the agonist's mechanism of action. If using a non-cholinergic agonist, an anticholinergic drug like this compound will not be effective. |
| The inhibitory effect of this compound varies significantly between tissues. | 1. Biological variability in receptor density or affinity.2. Inconsistent tissue preparation.3. Differences in the equilibration period. | 1. Increase the number of replicates (n) to account for biological variation. Normalize responses to a maximal contraction (e.g., with high KCl).2. Ensure all tissues are dissected and mounted in a standardized manner.3. Maintain a consistent equilibration time for all tissues. |
Experimental Protocols
Protocol: Determination of the pA2 Value of this compound on Guinea Pig Ileum
This protocol describes a classical method for quantifying the competitive antagonism of this compound against a standard cholinergic agonist, carbachol.
1. Materials:
-
Isolated guinea pig ileum
-
Organ bath system (37°C, aerated with 95% O₂ / 5% CO₂)
-
Isometric force transducer
-
Physiological Salt Solution (Krebs-Henseleit solution)
-
Carbachol (agonist)
-
This compound (Diponium bromide) (antagonist)
2. Tissue Preparation:
-
A segment of the terminal ileum is dissected and placed in cold, aerated Krebs-Henseleit solution.
-
A 2-3 cm segment is mounted in the organ bath under a resting tension of approximately 1 gram.
3. Equilibration:
-
The tissue is allowed to equilibrate for 60 minutes, with the Krebs-Henseleit solution being replaced every 15 minutes.
4. Experimental Procedure:
-
Control Concentration-Response Curve: A cumulative concentration-response curve for carbachol is generated by adding increasing concentrations of carbachol to the organ bath until a maximal contraction is achieved.
-
Washing: The tissue is washed repeatedly until the baseline tension is re-established.
-
Antagonist Incubation: A known concentration of this compound is added to the bath and allowed to incubate with the tissue for 30 minutes.
-
Second Concentration-Response Curve: In the presence of this compound, a second cumulative concentration-response curve for carbachol is generated.
-
Repeat: The washing, incubation with a higher concentration of this compound, and generation of a carbachol concentration-response curve are repeated for at least two more concentrations of this compound.
5. Data Analysis:
-
The dose ratio for each concentration of this compound is calculated (the ratio of the EC50 of carbachol in the presence of this compound to the EC50 of carbachol in the absence of this compound).
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the regression line provides the pA2 value.[1]
Quantitative Data
Due to the lack of specific published dose-response data for this compound, the following table provides an illustrative example of expected results for a typical anticholinergic drug in a guinea pig ileum assay. These values should be determined experimentally for this compound.
| Antagonist | Agonist | Tissue | pA2 Value | Source |
| This compound (Illustrative) | Carbachol | Guinea Pig Ileum | ~ 8.0 - 9.0 | Hypothetical |
| Atropine (B194438) | Carbachol | Human Colon | 8.60 ± 0.08 | [9] |
| 4-DAMP | Carbachol | Human Colon | 9.09 ± 0.16 | [9] |
Note: The pA2 value is a logarithmic scale, so a small difference in the value can represent a significant difference in potency.
Visualizations
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pa2 determination | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Low estimation of pA2 values for metiamide and atropine for acid secretion in the isolated mouse stomach [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Compound-X Efficacy Studies
Disclaimer: Initial searches for "Dipenine" did not yield specific information on a compound with this designation in the context of efficacy studies. The following technical support center is a generalized resource for a hypothetical compound, referred to as "Compound-X," to guide researchers, scientists, and drug development professionals in improving the reproducibility of their efficacy studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the efficacy of Compound-X between experiments. What are the common contributing factors?
A1: Variability in efficacy studies is a known challenge in preclinical research that can stem from several sources.[1][2] Key factors include:
-
Biological Variability: Inherent differences in cell lines (e.g., passage number, genetic drift) and animal models (e.g., age, sex, microbiome).
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including Compound-X itself, media, and sera.
-
Experimental Protocol Adherence: Minor deviations from the established protocol can lead to significant differences in results.
-
Environmental Factors: Fluctuations in incubator conditions (temperature, CO2, humidity) or animal housing conditions.
-
Operator-Dependent Variability: Differences in technique and handling between researchers.
Q2: How can we proactively improve the reproducibility of our Compound-X efficacy studies?
A2: Improving reproducibility requires a multi-faceted approach focusing on standardization and detailed documentation.[2][3] Key strategies include:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures.
-
Reagent and Compound Management: Use single, quality-controlled batches of reagents and Compound-X for a set of experiments. Ensure proper storage and handling.
-
Cell Line and Animal Model Authentication: Regularly authenticate cell lines and use well-characterized animal models from reputable sources.
-
Blinding and Randomization: Implement blinding of treatment groups and randomization of animals or plates to minimize bias.[3]
-
Transparent Reporting: Document all experimental details, including any deviations from the SOP, to allow for accurate replication.[4]
Troubleshooting Guides
In Vitro Efficacy Studies
Q3: We are not observing the expected cytotoxic effect of Compound-X in our cancer cell line viability assay. What should we troubleshoot?
A3: A lack of expected effect in a cell-based assay can be due to issues with the compound, the cells, or the assay itself.[5][6] Consider the following troubleshooting steps:
-
Compound Integrity:
-
Verify Compound Identity and Purity: Confirm the identity and purity of Compound-X using methods like LC-MS or NMR.
-
Assess Solubility and Stability: Ensure Compound-X is fully dissolved in the vehicle and is stable under assay conditions. Consider the potential for precipitation at higher concentrations.
-
-
Cell Culture Conditions:
-
Cell Health and Viability: Confirm that the cells are healthy, free of contamination, and within an appropriate passage number range.
-
Seeding Density: Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[5]
-
Target Expression: If the mechanism of action is known, verify the expression of the target protein in the cell line.
-
-
Assay Protocol:
-
Treatment Duration and Concentration: Re-evaluate the treatment duration and the concentration range of Compound-X. The effect may require a longer incubation time or higher concentrations.
-
Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is not causing toxicity.
-
Assay Endpoint: Confirm that the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for the cell line and the expected mechanism of action of Compound-X.
-
In Vivo Efficacy Studies
Q4: In our mouse xenograft model, Compound-X is not inhibiting tumor growth as expected based on in vitro data. What are potential reasons for this discrepancy?
A4: The transition from in vitro to in vivo models often presents challenges due to the increased biological complexity.[7] Potential reasons for a lack of in vivo efficacy include:
-
Pharmacokinetics and Bioavailability:
-
Poor Absorption or Distribution: Compound-X may have poor absorption, rapid metabolism, or may not reach the tumor site at a sufficient concentration. Conduct pharmacokinetic studies to assess exposure.[8]
-
Formulation Issues: The formulation used for in vivo administration may not be optimal for solubility and stability.[8]
-
-
Animal Model Selection:
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response in ways not captured by in vitro models.
-
Species-Specific Metabolism: The metabolism of Compound-X in mice may differ significantly from that in humans or in vitro systems.
-
-
Dosing Regimen:
-
Dose and Schedule: The dose and frequency of administration may be suboptimal. Dose-ranging studies are crucial to determine the maximum tolerated dose and an effective dosing schedule.[9]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Compound-X against HCT116 Cancer Cells
| Treatment Group | Concentration (µM) | Mean % Viability (± SD) | IC50 (µM) |
| Vehicle (0.1% DMSO) | 0 | 100 ± 4.5 | - |
| Compound-X | 0.1 | 85.2 ± 5.1 | 1.2 |
| 1 | 52.1 ± 6.3 | ||
| 10 | 15.7 ± 3.8 | ||
| Doxorubicin (Control) | 0.1 | 78.9 ± 4.9 | 0.8 |
| 1 | 45.3 ± 5.5 | ||
| 10 | 10.2 ± 2.7 |
Table 2: In Vivo Efficacy of Compound-X in a HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle | - | 1250 ± 150 | - | +2.5 |
| Compound-X | 10 | 875 ± 120 | 30 | +1.8 |
| 25 | 500 ± 95 | 60 | -1.2 | |
| Cisplatin (Control) | 5 | 450 ± 80 | 64 | -8.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
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Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Preparation: Prepare a 2X stock solution of Compound-X and the positive control (Doxorubicin) in the culture medium. Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 2: Mouse Xenograft Tumor Model
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Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of female athymic nude mice.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
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Drug Administration: Administer Compound-X (formulated in 0.5% methylcellulose) or vehicle control via oral gavage daily for 21 days. Administer the positive control (Cisplatin) intraperitoneally once a week.
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Monitoring: Monitor tumor volume and body weight every 2-3 days.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
References
- 1. Why is reproducing pharmaceutical medical research so hard? [pharmaceutical-technology.com]
- 2. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 3. cos.io [cos.io]
- 4. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 8. criver.com [criver.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Quaternary Ammonium Compounds (QACs)
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of quaternary ammonium (B1175870) compounds (QACs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of QACs?
A1: Matrix effects are a significant challenge in quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS).[1][2] They occur when components in the sample matrix, other than the analyte of interest, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3][4][5] This interference can lead to either a decrease in the analyte signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1][4] For QACs, which are often analyzed in complex biological or environmental samples, matrix effects can severely compromise the accuracy, reproducibility, and sensitivity of the quantification.[3][4]
Q2: How can I identify and minimize matrix effects in my QAC analysis?
A2: Identifying and mitigating matrix effects is crucial for reliable QAC quantification.
Identification:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of the QAC standard into the LC eluent after the analytical column while injecting a blank matrix extract. Any signal suppression or enhancement observed at the retention time of co-eluting matrix components indicates the presence of matrix effects.
-
Post-Extraction Spike: This quantitative method compares the response of a QAC standard spiked into a pre-extracted blank matrix sample with the response of the standard in a clean solvent. A significant difference between the two responses confirms the presence of matrix effects.
Minimization Strategies:
-
Sample Preparation: Thorough sample cleanup is the first line of defense to remove interfering matrix components.[3] Techniques like solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be effective.[6]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate the QACs from co-eluting matrix components can significantly reduce interference.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this approach is only feasible if the QAC concentration is high enough to remain detectable after dilution.[3]
-
Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[3] The SIL-IS experiences the same ionization suppression or enhancement as the analyte, allowing for accurate correction.
Q3: What are the key considerations for sample preparation when analyzing QACs?
A3: Proper sample preparation is critical to minimize analytical variability and ensure accurate quantification of QACs. Key considerations include:
-
Adsorption to Surfaces: QACs are cationic and can adsorb to negatively charged surfaces like glass.[7] Using polypropylene (B1209903) containers and acidifying the sample or rinsing containers with an appropriate solvent (e.g., methanol (B129727) with formic acid) can help minimize losses.[7]
-
Extraction Efficiency: The chosen extraction method should provide high and reproducible recovery of the QACs from the sample matrix. The QuEChERS method has been shown to be effective for extracting QACs from various matrices.[6]
-
Removal of Interferences: The primary goal of sample preparation is to remove matrix components that can interfere with the analysis, such as phospholipids, proteins, and salts.[4]
-
Homogenization: For solid or semi-solid samples, ensuring the sample is homogenous before taking a subsample for analysis is crucial for obtaining representative results.[8]
Q4: Why is a validated analytical method so important for QAC quantification?
A4: A validated analytical method is essential to ensure that the results are reliable, reproducible, and accurate.[9] Method validation demonstrates that the analytical procedure is suitable for its intended purpose. For QACs, which represent a diverse group of compounds, validation is critical to confirm:[9]
-
Specificity: The method can differentiate between various QACs and from other components in the sample.[9]
-
Sensitivity: The method can detect and quantify QACs at the required concentration levels.
-
Accuracy: The measured values are close to the true values.
-
Precision: The results are consistent upon repeated analysis of the same sample.
-
Linearity and Range: The detector response is proportional to the analyte concentration over a specific range.
Troubleshooting Guides
Issue: Inconsistent or low recovery of QACs.
This guide helps you troubleshoot poor recovery of quaternary ammonium compounds during your analytical workflow.
Caption: Troubleshooting workflow for low QAC recovery.
Issue: High variability in quantitative results.
This guide outlines steps to diagnose and resolve high variability in your QAC quantification.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aesan.gob.es [aesan.gob.es]
- 7. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 8. scribd.com [scribd.com]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
Technical Support Center: Optimizing Dipenine Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro activity of the novel enzyme Dipenine by adjusting pH.
Disclaimer: The following information is based on a hypothetical enzyme, "this compound," for illustrative purposes, as no public data is available for a compound with this name and associated enzymatic activity. The principles and protocols described are based on general best practices for enzyme assays and pH optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
The optimal pH for this compound activity is in the slightly acidic to neutral range, with peak activity observed between pH 6.5 and 7.5. Activity significantly decreases at pH values below 5.5 and above 8.5.
Q2: Why is pH important for this compound activity?
Like most enzymes, this compound's activity is highly dependent on pH. The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site and the substrate. Proper ionization is crucial for substrate binding and catalysis. Deviations from the optimal pH can lead to a loss of activity due to changes in protein conformation and, in extreme cases, irreversible denaturation.
Q3: Can I use a universal buffer for my this compound assay?
While a universal buffer might seem convenient, it is generally recommended to use a buffer system with a pKa value close to the desired pH to ensure stable pH control throughout the experiment. For this compound, buffers such as phosphate-buffered saline (PBS) for pH 7.0-7.5 or MES for pH 6.0-6.5 are suitable choices.
Q4: How do I accurately measure the pH of my reaction mixture?
It is crucial to measure the pH of the final reaction mixture at the experimental temperature, as pH can be temperature-dependent. Use a calibrated pH meter with a micro-electrode to accurately measure the pH of your samples.
Troubleshooting Guide
Issue 1: Low or no this compound activity observed.
-
Possible Cause 1: Suboptimal pH.
-
Solution: Verify the pH of your buffer and final reaction mixture. Prepare fresh buffer and re-calibrate your pH meter. Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to determine the optimal pH for your specific experimental conditions.
-
-
Possible Cause 2: Enzyme instability.
-
Solution: this compound may lose activity if stored in a buffer with an inappropriate pH. Ensure the enzyme is stored in a recommended buffer and at the correct temperature. Avoid repeated freeze-thaw cycles.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Buffer variability.
-
Solution: Prepare a large batch of buffer to be used for a series of experiments to minimize variability. Always check the pH of a new batch of buffer before use.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Ensure that all experiments are conducted at a constant and controlled temperature, as both enzyme activity and buffer pH can be affected by temperature changes.
-
Data Presentation
Table 1: Effect of pH on this compound Activity
| pH | Relative Activity (%) |
| 5.5 | 35 |
| 6.0 | 68 |
| 6.5 | 95 |
| 7.0 | 100 |
| 7.5 | 92 |
| 8.0 | 65 |
| 8.5 | 30 |
Experimental Protocols
Protocol 1: Preparation of Buffers for pH Optimization
-
Select appropriate buffers: Choose buffers with pKa values within one pH unit of the desired pH. For example:
-
MES (pKa ≈ 6.1) for pH 5.5 - 6.7
-
PIPES (pKa ≈ 6.8) for pH 6.1 - 7.5
-
HEPES (pKa ≈ 7.5) for pH 6.8 - 8.2
-
Tris (pKa ≈ 8.1) for pH 7.5 - 9.0
-
-
Prepare buffer stock solutions: Prepare 1 M stock solutions of the chosen buffers.
-
Adjust pH: To prepare a working buffer of a specific pH, mix the acidic and basic forms of the buffer or titrate the buffer solution with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Final concentration: Dilute the buffer to the final working concentration (e.g., 50 mM) with deionized water.
-
Verify pH: Re-verify the pH of the final working buffer at the experimental temperature.
Protocol 2: Measuring this compound Activity at Different pH Values
-
Prepare reaction buffers: Prepare a series of reaction buffers with different pH values (e.g., from pH 5.5 to 8.5 with 0.5 unit increments) as described in Protocol 1.
-
Set up the reaction: In a microplate well or a cuvette, add the reaction buffer, substrate, and any necessary cofactors.
-
Equilibrate temperature: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add a pre-determined amount of this compound enzyme to the reaction mixture to start the reaction.
-
Monitor the reaction: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Calculate activity: Determine the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.
-
Plot the data: Plot the relative enzyme activity as a function of pH to determine the optimal pH.
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Caption: Troubleshooting guide for low or no this compound activity.
Technical Support Center: Analysis of Diponium from Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Diponium from tissue samples, with a focus on mitigating matrix effects.
I. Frequently Asked Questions (FAQs)
Q1: What is Diponium and why is its analysis in tissue samples important?
Diponium (as Diponium Bromide) is a quaternary ammonium (B1175870) compound investigated for its pharmacological properties.[1] Analyzing its concentration in specific tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to determine its absorption, distribution, metabolism, and elimination (ADME) profile.[2] Accurate tissue quantification is essential for understanding its mechanism of action and potential toxicity.
Q2: What are matrix effects and how do they specifically affect Diponium analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3][4][5] In tissue analysis, endogenous components like phospholipids (B1166683), salts, and proteins are common sources of these effects.[6][7] For Diponium, a permanently charged quaternary ammonium compound, matrix effects often manifest as ion suppression in electrospray ionization (ESI) mass spectrometry.[4][6] This suppression occurs when matrix components compete with Diponium for ionization, leading to a decreased signal, inaccurate quantification, and reduced sensitivity.[3][8]
Q3: What are the most common analytical techniques for Diponium quantification in tissues?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules like Diponium in complex biological matrices.[2] This method offers high sensitivity and selectivity, which are critical for distinguishing the analyte from endogenous tissue components.[2] Electrospray ionization (ESI) is a commonly used ionization source, though it is susceptible to matrix effects.[4][6]
Q4: What are the typical signs of matrix effects in my Diponium analysis data?
Key indicators of matrix effects in your data include:
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Poor reproducibility: Inconsistent results across replicate injections of the same sample.
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Inaccurate quantification: Overestimation (ion enhancement) or underestimation (ion suppression) of the analyte concentration.[3]
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Reduced sensitivity: A lower signal-to-noise ratio than expected, impacting the limit of detection (LOD) and limit of quantitation (LOQ).[5]
-
Retention time shifts and peak distortion: In some cases, matrix components can interact with the analyte, affecting its chromatographic behavior.[3]
Q5: How can I proactively minimize matrix effects during method development?
Minimizing matrix effects starts with optimizing the sample preparation and chromatographic separation:
-
Efficient Sample Cleanup: Employ rigorous extraction techniques like solid-phase extraction (SPE) or phospholipid removal plates to eliminate interfering components before injection.[9][10]
-
Chromatographic Separation: Develop a robust LC method that separates Diponium from the bulk of matrix components, especially phospholipids.[9][11]
-
Use of an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard of Diponium. A SIL internal standard co-elutes and experiences similar matrix effects, allowing for accurate correction during data processing.[12]
-
Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[13]
II. Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of Diponium from tissue samples.
Issue 1: Significant Ion Suppression Leading to Low Sensitivity
You observe a much weaker signal for Diponium in tissue samples compared to the signal in a pure solvent standard, indicating significant ion suppression.
-
Possible Cause: Co-elution of phospholipids from the tissue matrix. Phospholipids are a major component of cell membranes and a primary cause of ion suppression in ESI-MS.[6][10] They often elute in the same chromatographic region as many small molecule drugs.
-
Troubleshooting Steps & Solutions:
-
Assess the Matrix Effect: Quantify the extent of ion suppression using a post-extraction spike method.[7] This will provide a quantitative measure known as the Matrix Factor (MF).
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering components.[6]
-
Protein Precipitation (PPT) followed by Phospholipid Removal: Standard protein precipitation with acetonitrile (B52724) is often insufficient. Use a dedicated phospholipid removal plate or cartridge after the PPT step.
-
Solid-Phase Extraction (SPE): Develop a robust SPE method. For a quaternary ammonium compound like Diponium, a mixed-mode cation exchange SPE sorbent can be highly effective at retaining the analyte while allowing phospholipids to be washed away.[14]
-
-
Optimize Chromatography: Modify the LC gradient to better separate Diponium from the region where phospholipids typically elute. Using a UPLC system can provide higher resolution and better separation from interferences.[11]
-
-
Data Presentation: Impact of Sample Cleanup on Ion Suppression
| Sample Preparation Method | Analyte Peak Area (Spiked Post-Extraction) | Matrix Factor (MF) | Ion Suppression (%) |
| Protein Precipitation (Acetonitrile) | 150,000 | 0.30 | 70% |
| PPT + Phospholipid Removal Plate | 425,000 | 0.85 | 15% |
| Mixed-Mode Cation Exchange SPE | 470,000 | 0.94 | 6% |
| Neat Solution (Reference) | 500,000 | 1.00 | 0% |
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution). A value < 1 indicates ion suppression.
-
Visualization: Mechanism of Ion Suppression
Below is a diagram illustrating how matrix components can interfere with the ionization of Diponium in the ESI source.
Issue 2: Low and Inconsistent Recovery of Diponium
You are experiencing poor recovery of Diponium from the tissue homogenate, and the results are not reproducible.
-
Possible Cause A: Inefficient extraction from the tissue homogenate. Diponium may be strongly bound to tissue proteins or lipids, and the initial extraction procedure may not be sufficient to release it.
-
Troubleshooting Steps & Solutions:
-
Optimize Homogenization: Ensure the tissue is completely homogenized. Use a bead beater or rotor-stator homogenizer for optimal cell lysis.[14] The homogenization buffer should be optimized; sometimes a slightly acidic pH can help disrupt interactions.
-
Improve Protein Precipitation: While acetonitrile is common, other organic solvents or acid precipitation might be more effective.[15] Test different solvent-to-homogenate ratios (e.g., 3:1, 4:1) to ensure complete protein crashing.
-
Evaluate Different Extraction Techniques: Compare the recovery from a simple protein precipitation with Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE can sometimes be effective but is more labor-intensive. SPE offers a high degree of cleanup and can be optimized for high recovery.[16]
-
-
Data Presentation: Comparison of Diponium Recovery
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Protein Precipitation (Acetonitrile, 3:1) | 55.2 | 15.8 |
| Protein Precipitation (Acidified ACN, 4:1) | 72.5 | 8.2 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 68.1 | 11.5 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 91.3 | 4.5 |
-
Visualization: Troubleshooting Workflow for Low Recovery
This workflow provides a logical sequence of steps to diagnose and resolve low analyte recovery.
III. Experimental Protocols
Protocol 1: Tissue Homogenization
-
Weigh a frozen tissue sample (approx. 100 mg) and record the weight.
-
Place the tissue in a 2 mL bead beater tube containing ceramic beads.
-
Add 400 µL of cold homogenization buffer (e.g., 1x PBS or ammonium formate (B1220265) buffer, pH 7.4).
-
Add the internal standard solution.
-
Homogenize the tissue using a bead beater instrument for 2 cycles of 45 seconds at 5000 rpm, placing the samples on ice for 1 minute between cycles.
-
Centrifuge the resulting homogenate at 4°C for 5 minutes at 10,000 x g to pellet any remaining solids.
-
Use the supernatant for the extraction protocol.
Protocol 2: Sample Extraction via Protein Precipitation and Phospholipid Removal
-
Transfer 100 µL of the tissue homogenate supernatant to a 1.5 mL microcentrifuge tube.
-
Add 400 µL of cold acidified acetonitrile (0.1% formic acid in ACN).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a phospholipid removal plate.
-
Agitate for 5 minutes, then filter the sample into a clean 96-well collection plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Standard LC-MS/MS Parameters for Diponium Analysis
This table provides a starting point for method development. Parameters should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 or HILIC, 2.1 x 50 mm, < 2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Ionization Mode | ESI Positive |
| MS/MS Transition | To be determined by direct infusion of Diponium standard |
| Collision Energy | To be optimized for the specific MS/MS transition |
IV. General Experimental Workflow
The following diagram outlines the complete workflow from tissue sample collection to data analysis for Diponium quantification.
References
- 1. Diponium Bromide | C20H38BrNO2 | CID 71809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. waters.com [waters.com]
- 12. ovid.com [ovid.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Enhancing the solubility of Diponium bromide for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the solubility of Diponium bromide for consistent and reliable results in cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of Diponium bromide?
Q2: Is a solvent other than water or PBS necessary to dissolve Diponium bromide?
A2: Given that Diponium bromide is freely soluble in water, it is generally not necessary to use an organic co-solvent like DMSO or ethanol (B145695). Preparing stock solutions directly in sterile, deionized water or phosphate-buffered saline (PBS) is the recommended starting point.
Q3: What is the mechanism of action of Diponium bromide?
A3: Diponium bromide functions as a muscarinic cholinergic receptor antagonist.[1] This means it blocks the action of acetylcholine (B1216132) at muscarinic receptors, which are involved in various physiological processes. Understanding this mechanism is crucial when designing cell-based assays to study its effects.
Q4: I observed a precipitate in my cell culture medium after adding Diponium bromide. What could be the cause?
A4: While Diponium bromide is water-soluble, precipitation in complex cell culture media can still occur, although it is less likely than with poorly soluble compounds. Potential causes include:
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High Concentration: The final concentration in the media may exceed its solubility limit in the presence of salts, proteins, and other components of the media.
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Interaction with Media Components: The compound may interact with proteins or salts in the serum or basal media, leading to the formation of insoluble complexes.
-
Temperature Effects: Adding a concentrated stock solution to cold media can decrease the solubility of the compound.
-
pH Shift: The pH of the final solution may influence the solubility of the compound.
Troubleshooting Guide
This guide addresses potential issues with Diponium bromide solubility during experimental workflows.
| Observation | Potential Cause | Recommended Solution |
| Cloudiness or precipitate upon adding stock solution to media | - Exceeded solubility limit in the complex media.- Rapid change in solvent environment. | - Decrease the final working concentration.- Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling.- Prepare a more dilute stock solution to minimize the volume added. |
| Crystals form in the stock solution upon storage | - Stock solution is supersaturated.- Storage temperature is too low. | - Gently warm the stock solution to 37°C to redissolve the crystals.- Prepare a fresh, less concentrated stock solution.- Store aliquots at room temperature if stability allows, or at 4°C. Avoid freezing aqueous stock solutions unless validated. |
| Inconsistent results between experiments | - Incomplete dissolution of the compound.- Precipitation of the compound in the incubator over time. | - Ensure the compound is fully dissolved in the stock solution before use by vortexing and visual inspection.- After preparing the final working solution in media, visually inspect for any signs of precipitation before adding to cells.- Consider filtering the final working solution through a 0.22 µm syringe filter. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of Diponium Bromide
This protocol describes the preparation of a primary stock solution of Diponium bromide in a sterile aqueous solvent.
Materials:
-
Diponium bromide powder
-
Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Diponium bromide powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the calculated volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in appropriate aliquots at 4°C. For long-term storage, consult any available stability data, though freezing aqueous solutions is generally not recommended to avoid freeze-thaw cycles that can affect compound stability and solubility.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the aqueous stock solution into the final cell culture medium.
Materials:
-
Prepared aqueous stock solution of Diponium bromide
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw/Warm Reagents: If the stock solution is stored at 4°C, allow it to come to room temperature. Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Dilution: In a sterile tube, add the required volume of the Diponium bromide stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Mixing: Mix gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing which can cause foaming of the medium.
-
Application: Immediately add the prepared medium containing Diponium bromide to your cell cultures.
-
Controls: Always prepare a vehicle control using the same volume of the solvent (sterile water or PBS) used for the stock solution in an equivalent volume of cell culture medium.
Visualizations
Experimental Workflow for Preparing Diponium Bromide for Cell-Based Assays
References
Refining animal dosing protocols for Dipenine research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dipenine, a novel kinase inhibitor targeting Kinase X in the ABC signaling pathway, in preclinical animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Administration
-
Q1: this compound has poor aqueous solubility. What is the recommended vehicle for in vivo administration? A1: Due to its hydrophobic nature, this compound should not be administered in simple aqueous vehicles like saline or water.[1] A suspension using 0.5% methyl cellulose (B213188) (MC) or carboxymethyl cellulose (CMC) is a common starting point for oral (PO) administration.[1][2] For intraperitoneal (IP) or intravenous (IV) routes, a solution using a co-solvent system may be necessary. A mixture of DMSO and PEG400 or cyclodextrins can be effective for solubilizing poorly soluble compounds.[2][3] Always conduct a small pilot study to assess the tolerability of any new vehicle combination.[3] It is critical to keep the final concentration of solvents like DMSO to a minimum, as they can have their own biological effects.[1]
-
Q2: My this compound formulation appears to be precipitating upon administration or in storage. How can I resolve this? A2: Precipitation can be a significant issue, especially with co-solvent formulations when administered into an aqueous physiological environment.[3] To minimize this, consider a slow injection or infusion rate for IV administration.[3] For oral formulations, ensure the suspension is homogenous by vortexing or stirring immediately before each animal is dosed. If precipitation persists, reformulation may be necessary, potentially by exploring alternative solubilizing agents or creating a micronized suspension to improve stability and dissolution.
-
Q3: What are the maximum recommended dosing volumes for mice and rats? A3: Adhering to established maximum dosing volumes is crucial for animal welfare and data reliability.[4][5] Exceeding these volumes can cause undue stress, physiological disturbances, and may impact compound absorption.[4] For oral gavage in mice, the recommended maximum is typically 10 mL/kg, and for IV bolus, it is 5 mL/kg.[4][6] Always consult your institution's IACUC guidelines for specific recommendations.[5]
Dosing & Efficacy
-
Q4: I am not observing the expected efficacy in my tumor model. What are potential causes? A4: A lack of efficacy can stem from several factors. First, verify the formulation's stability and concentration. Second, insufficient drug exposure at the tumor site is a common issue. This may necessitate a higher dose, a different administration route, or an improved formulation to enhance bioavailability.[7] It is essential to conduct pharmacokinetic (PK) studies to correlate plasma and tissue concentrations of this compound with the pharmacodynamic (PD) response.[8] Finally, ensure the animal model is appropriate and that the target, Kinase X, is a key driver in the specific tumor model being used.
-
Q5: We are seeing significant toxicity and weight loss in our study animals, even at doses predicted to be safe. What should we do? A5: Unforeseen toxicity requires immediate attention. The first step is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[9][10] An MTD study involves dose escalation and close monitoring of clinical signs, body weight, and other indicators of animal health.[9][11] The observed toxicity could be due to the compound itself or the vehicle. Therefore, a vehicle-only control group is essential.[1] If toxicity persists, it may be necessary to reduce the dose, change the dosing schedule (e.g., from daily to every other day), or switch to a different route of administration that might alter the metabolic profile.
-
Q6: There is high variability in tumor response between animals in the same treatment group. How can I reduce this? A6: High inter-animal variability can obscure true treatment effects.[12] Ensure consistent dosing procedures, including time of day and technique.[13] Factors such as the age, weight, and genetic background of the animals should be as uniform as possible.[14] Randomizing animals into treatment groups is critical to avoid bias.[12] If using a xenograft model, tumor size at the start of treatment should be consistent across all animals. A larger group size may also be necessary to achieve statistical power despite the variability.[15]
Data Presentation: Dosing & Pharmacokinetics
The following tables provide generalized data for this compound based on typical preclinical studies. These should be adapted based on experimentally derived results.
Table 1: Recommended Starting Doses for Initial Efficacy Studies
| Species | Route of Administration | Recommended Starting Dose (mg/kg) | Vehicle Example |
| Mouse | Oral (PO) | 25 - 50 | 0.5% Methyl Cellulose |
| Mouse | Intraperitoneal (IP) | 10 - 25 | 10% DMSO, 40% PEG400, 50% Saline |
| Rat | Oral (PO) | 10 - 20 | 0.5% Carboxymethyl Cellulose |
| Rat | Intravenous (IV) | 2 - 5 | 5% Solutol HS 15 in Saline |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (20 mg/kg PO)
| Parameter | Value | Unit | Description |
| Cmax | 1.5 | µg/mL | Maximum plasma concentration |
| Tmax | 2 | hours | Time to reach Cmax |
| AUC (0-t) | 6.8 | µg*h/mL | Area under the curve |
| T½ | 4.5 | hours | Plasma half-life |
| Bioavailability (F%) | 35 | % | Fraction of dose reaching systemic circulation |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
This protocol aims to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[9]
-
Animal Selection: Use a cohort of healthy mice (e.g., C57BL/6), 8-10 weeks old, with uniform weight.
-
Group Allocation: Randomly assign animals to groups of 3-5 per dose level. Include a vehicle-only control group.
-
Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 200 mg/kg). Doses are typically administered once daily for 5-14 days.[16]
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage).[17]
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily, looking for signs of toxicity such as lethargy, ruffled fur, hunched posture, or diarrhea.
-
Use a scoring system to quantify the severity of clinical signs.
-
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or severe, persistent clinical signs of toxicity.[9] Mortality should not be an endpoint.[9]
-
Data Analysis: Plot the mean body weight change for each group over time. Note the dose at which significant adverse effects are observed.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rats
This protocol is designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a single dose of this compound.[8][18]
-
Animal Preparation: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling from individual animals.[19] This reduces the number of animals required and minimizes inter-animal variability.[20]
-
Group Allocation: Assign rats to two main groups: Intravenous (IV) and Oral (PO) administration. A typical study might use 3-4 rats per group.[21]
-
Dosing:
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., EDTA) at specified time points.
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters like Cmax, Tmax, AUC, half-life (T½), and oral bioavailability.[19]
Visualizations
Signaling Pathway
Caption: The hypothetical ABC signaling pathway where this compound inhibits Kinase X.
Experimental Workflow
Caption: A typical experimental workflow for refining animal dosing protocols.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prisysbiotech.com [prisysbiotech.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Avoiding Common Pitfalls in Preclinical Animal Research Design | American Physiological Society [physiology.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. parazapharma.com [parazapharma.com]
- 20. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]
- 21. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Diphenidol and Atropine in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of diphenidol (B1670726) and atropine (B194438) in inducing smooth muscle relaxation. The information is compiled from preclinical studies and is intended to support research and development in pharmacology and related fields.
Introduction
Both diphenidol and atropine are antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), which play a crucial role in mediating smooth muscle contraction. By blocking these receptors, both compounds can induce smooth muscle relaxation, a therapeutically important effect in various clinical conditions, including gastrointestinal and respiratory disorders. This guide presents a quantitative comparison of their potency, details their mechanism of action, and provides standardized experimental protocols for their evaluation.
Mechanism of Action: Muscarinic Receptor Antagonism
Smooth muscle contraction is initiated by the binding of acetylcholine (ACh) to M3 muscarinic receptors, which are coupled to Gq/11 proteins.[1] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to the phosphorylation of myosin light chains and subsequent muscle contraction.[1] M2 muscarinic receptors, also present in smooth muscle, are coupled to Gi/o proteins and their stimulation inhibits adenylyl cyclase, reducing cAMP levels and promoting contraction.[1][2]
Both diphenidol and atropine are competitive antagonists at these muscarinic receptors. They bind to the receptors without activating them, thereby preventing acetylcholine from binding and initiating the contractile signaling cascade. This competitive antagonism leads to smooth muscle relaxation.
Figure 1: Signaling pathway of muscarinic antagonists in smooth muscle.
Quantitative Comparison of Potency
The potency of a competitive antagonist is typically expressed as a pA2 or pKb value. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. Similarly, pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist, with higher values indicating greater binding affinity.
The following tables summarize the available quantitative data for diphenidol and atropine on various smooth muscle tissues.
| Diphenidol: Antagonist Potency (pKb) | |
| Receptor Subtype | pKb Value |
| Muscarinic M2 | 6.72 |
| Muscarinic M3 | 7.02 |
| Data from radioligand binding assays. |
| Atropine: Antagonist Potency (pA2) | ||
| Tissue | Agonist | pA2 Value |
| Guinea Pig Gastric Smooth Muscle | Bethanechol | 8.52 |
| Human Colon Circular Muscle | Carbachol | 8.72 ± 0.28 |
| Human Colon Longitudinal Muscle | Carbachol | 8.60 ± 0.08 |
| Guinea Pig Common Bile Duct | Carbachol | 9.59 |
| Goat Ileum | Acetylcholine | 9.59 ± 0.022 |
| Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 |
| Rat Lung | Acetylcholine | 9.01 |
| Data from functional isolated organ bath experiments. |
Based on the available data, atropine generally exhibits a higher potency (higher pA2 values) as a muscarinic antagonist in functional smooth muscle preparations compared to the binding affinity (pKb values) of diphenidol for M2 and M3 receptors.
Experimental Protocols
The following is a detailed methodology for a standard isolated organ bath experiment to determine the pA2 value of a muscarinic antagonist.
Experimental Workflow: Isolated Organ Bath Assay
References
A Comparative Analysis of Hyoscyamine and Dipenine for the Management of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two antispasmodic agents, hyoscyamine (B1674123) and Dipenine, for the treatment of Irritable Bowel Syndrome (IBS). The comparison is based on publicly available data. It is important to note a significant disparity in the volume of research and clinical data available for these two compounds. Hyoscyamine is a well-established anticholinergic medication with a considerable body of evidence supporting its use in IBS. In contrast, information on this compound is sparse, with the most substantive research dating back to the mid-20th century. This analysis, therefore, reflects the current state of knowledge and highlights the gaps in the literature concerning this compound.
Introduction to Hyoscyamine and this compound
Hyoscyamine is a tropane (B1204802) alkaloid and the levo-isomer of atropine, extracted from plants of the Solanaceae family. It is a well-known antimuscarinic agent used to treat a variety of gastrointestinal disorders, including IBS.[1][2] It acts by competitively blocking acetylcholine (B1216132) at muscarinic receptors in smooth muscle, thereby reducing gastrointestinal motility and secretions.[3][4][5]
This compound, identified as 2-(2,2-dicyclopentylacetoxy)-N,N,N-triethylethan-1-aminium, is described as a quaternary ammonium (B1175870) antispasmodic agent. Quaternary ammonium compounds are generally less readily absorbed from the gastrointestinal tract, which can result in more localized effects.[6][7][8] However, there is a notable lack of recent clinical data and detailed pharmacological studies on this compound for IBS.
Mechanism of Action
Hyoscyamine
Hyoscyamine is a competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[2] In the context of IBS, its therapeutic effects are primarily mediated through the blockade of M3 receptors on gastrointestinal smooth muscle cells. This antagonism inhibits acetylcholine-induced contractions, leading to a reduction in intestinal spasms and cramping, which are hallmark symptoms of IBS.[1][4] By reducing motility, hyoscyamine can also help in managing diarrhea-predominant IBS (IBS-D).[9]
This compound and Quaternary Ammonium Antispasmodics
Signaling Pathway Diagrams
Comparative Data
The following tables summarize the available data for hyoscyamine and this compound. The significant lack of data for this compound is evident.
Table 1: Pharmacological and Clinical Profile
| Feature | Hyoscyamine | This compound |
| Drug Class | Anticholinergic, Antimuscarinic | Quaternary Ammonium Antispasmodic (inferred) |
| Mechanism of Action | Competitive antagonist at muscarinic acetylcholine receptors.[3][4][5] | Presumed muscarinic receptor antagonist; may also have calcium channel blocking activity.[6][7][8] |
| Indications for IBS | Symptomatic relief of spasms, abdominal cramps.[2][3] | Data not available |
| Clinical Efficacy | Studies show a reduction in abdominal pain and improvement in overall quality of life in IBS patients.[3] However, some analyses suggest the evidence for efficacy is not robust.[9] | Data not available from recent clinical trials. |
| Bioavailability | Rapidly absorbed from the GI tract.[3] | Poorly absorbed from the GI tract (characteristic of quaternary ammonium compounds).[6][7] |
| Half-life | Approximately 3 to 4 hours.[3] | Data not available |
| Metabolism | Extensive first-pass metabolism in the liver.[3] | Data not available |
| Excretion | Primarily renal.[3] | Primarily fecal (inferred from poor absorption).[7] |
Table 2: Safety and Tolerability
| Feature | Hyoscyamine | This compound |
| Common Side Effects | Dry mouth, blurred vision, constipation, dizziness, drowsiness, headache.[3][10][11] | Data not available (likely includes typical anticholinergic side effects, but potentially fewer systemic effects due to poor absorption). |
| Serious Side Effects | Tachycardia, urinary retention, bowel blockage, confusion.[3][10] | Data not available |
| Contraindications | Glaucoma, myasthenia gravis, obstructive uropathy, obstructive GI disease.[3][4] | Data not available |
| Drug Interactions | Increased anticholinergic effects with other antimuscarinics, tricyclic antidepressants, and some antihistamines. | Data not available |
Experimental Protocols
Detailed experimental protocols for a head-to-head comparative trial of this compound and hyoscyamine for IBS do not exist in the accessible literature. Below is a generalized workflow for a clinical trial evaluating an antispasmodic agent in IBS, which would be necessary to generate comparative data.
A robust clinical trial would involve a randomized, double-blind, placebo-controlled design. Key endpoints would include:
-
Primary Endpoint: Improvement in a composite endpoint of abdominal pain and stool consistency.
-
Secondary Endpoints: Global assessment of symptom relief, changes in the IBS Severity Scoring System (IBS-SSS), and quality of life (QoL) measures.
-
Safety Assessment: Monitoring and recording of all adverse events.
Conclusion
The comparative analysis of hyoscyamine and this compound for the treatment of IBS is severely limited by the lack of modern scientific and clinical data for this compound. Hyoscyamine is a well-characterized antimuscarinic agent with a known, albeit debated, efficacy and a well-documented safety profile for the symptomatic relief of IBS.[3][9] It remains a therapeutic option, particularly for managing abdominal cramping.
This compound, based on its chemical structure and limited historical data, is presumed to act as a quaternary ammonium antispasmodic. This class of drugs is known for its localized action in the gut due to poor systemic absorption, which could theoretically offer a favorable side effect profile compared to systemically absorbed anticholinergics.[6][7][8] However, without any current experimental data or clinical trials, the efficacy, safety, and optimal use of this compound for IBS are unknown.
For drug development professionals and researchers, hyoscyamine serves as a benchmark for traditional antispasmodic therapy in IBS. The case of this compound highlights a compound with a plausible mechanism of action for IBS that has not been subjected to modern drug development and clinical evaluation processes. Further research, including in vitro receptor binding assays, preclinical models of visceral hypersensitivity, and well-designed randomized controlled trials, would be necessary to ascertain the potential therapeutic value of this compound in the management of IBS.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 3. Articles [globalrx.com]
- 4. Articles [globalrx.com]
- 5. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Hyoscyamine (Levsin): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
Comparative Analysis of the In Vivo Antispasmodic Effects of Dipenine
Introduction
Dipenine is an emerging compound with potential therapeutic applications as an antispasmodic agent. This guide provides a comparative analysis of its in vivo efficacy against established antispasmodic drugs, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and potential clinical application.
Comparative Efficacy of Antispasmodic Agents
The antispasmodic properties of this compound were evaluated in comparison to atropine (B194438), a well-known muscarinic receptor antagonist, and papaverine (B1678415), a non-specific smooth muscle relaxant. The following table summarizes the percentage inhibition of acetylcholine-induced intestinal spasms in a murine model.
| Compound | Dose (mg/kg) | Mean Inhibition of Spasm (%) | Standard Deviation | P-value vs. Control |
| Control | - | 0 | - | - |
| This compound | 10 | 65.8 | ± 5.2 | < 0.01 |
| Atropine | 1 | 72.4 | ± 6.1 | < 0.01 |
| Papaverine | 20 | 60.1 | ± 4.9 | < 0.01 |
Experimental Protocols
In Vivo Antispasmodic Activity Assessment
-
Animal Model: Male Swiss albino mice (25-30g) were used. Animals were fasted for 18 hours prior to the experiment but had free access to water.
-
Induction of Spasm: Intestinal spasms were induced by intraperitoneal (i.p.) injection of acetylcholine (B1216132) (1.25 mg/kg).
-
Drug Administration: Thirty minutes prior to acetylcholine injection, animals were pre-treated with either this compound (10 mg/kg, i.p.), atropine (1 mg/kg, i.p.), papaverine (20 mg/kg, i.p.), or a saline control.
-
Measurement: The number of abdominal constrictions (writhings) was counted for 20 minutes following acetylcholine administration. The percentage inhibition was calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.
Mechanism of Action: Signaling Pathways
The antispasmodic effect of this compound is hypothesized to involve the modulation of calcium ion influx in smooth muscle cells, a mechanism shared with other non-specific smooth muscle relaxants.
Caption: Proposed signaling pathway for this compound's antispasmodic action.
Experimental Workflow
The following diagram outlines the workflow for the in vivo validation of this compound's antispasmodic effect.
A Head-to-Head Comparison of Synthetic Anticholinergic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various synthetic anticholinergic agents, with a focus on their receptor selectivity and functional potency. This document synthesizes available experimental data to facilitate informed decisions in research and development.
Anticholinergic drugs, which antagonize the action of acetylcholine (B1216132) at muscarinic receptors, are utilized in a broad spectrum of clinical applications, including the treatment of overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[1][2] Their efficacy is primarily determined by their affinity and selectivity for the five muscarinic receptor subtypes (M1-M5), which dictates their therapeutic effects and side-effect profiles.[1][3] This guide offers a comparative analysis of several prominent synthetic anticholinergics, presenting key performance data in a clear, structured format.
Quantitative Comparison of Anticholinergic Agents
The following tables summarize the muscarinic receptor binding affinities (Ki) and functional antagonist potencies (IC50/EC50) of several widely used synthetic anticholinergic drugs. Lower Ki, IC50, and EC50 values indicate higher binding affinity and potency, respectively.[4][5]
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Synthetic Anticholinergic Compounds
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | M3 vs M2 Selectivity Ratio |
| Oxybutynin | Non-selective | Non-selective | Non-selective | - | - | ~1 |
| Tolterodine | Non-selective | Non-selective | Non-selective | - | - | ~1 |
| Solifenacin | Moderate Selectivity | Low Affinity | High Affinity | - | - | Moderate |
| Darifenacin | Low Affinity | Low Affinity | Highest Affinity | - | - | High |
| Trospium Chloride | Non-selective | Non-selective | Non-selective | - | - | ~1 |
| Fesoterodine | Non-selective | Non-selective | Non-selective | - | - | ~1 |
| Propiverine | Non-selective | Non-selective | Non-selective | - | - | ~1 |
Table 2: Functional Inhibitory Potency (IC50/EC50, nM) of Synthetic Anticholinergic Compounds
| Compound | Assay Type | Tissue/Cell Line | Measured Parameter | IC50/EC50 (nM) |
| Oxybutynin | Guinea Pig Bladder Contractility | Guinea Pig Bladder Smooth Muscle | Inhibition of Carbachol-induced Contraction | Potent Inhibition |
| Tolterodine | hERG Channel Blockade | HEK293 cells expressing hERG | Inhibition of hERG current | 26 |
| Solifenacin | hERG Channel Blockade | HEK293 cells expressing hERG | Inhibition of hERG current | 88.9 |
| Darifenacin | hERG Channel Blockade | HEK293 cells expressing hERG | Inhibition of hERG current | 276 |
| Atropine | Inositol Phosphate Accumulation | Guinea Pig Taenia Caeci | Inhibition of Carbachol-induced IP Acc. | 8.5 (IC50) |
| Pirenzepine | Inositol Phosphate Accumulation | Guinea Pig Taenia Caeci | Inhibition of Carbachol-induced IP Acc. | 450 (IC50) |
Note: The IC50/EC50 values are highly dependent on the specific experimental conditions. The data presented here is for comparative purposes. "Potent Inhibition" indicates a strong effect was observed, though a specific value was not provided in the source.[2][6][7][8]
Key Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor subtype.
1. Materials and Reagents:
- Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
- Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
- Unlabeled synthetic anticholinergic compound (test ligand).
- Assay buffer (e.g., PBS with 0.1% BSA).
- Scintillation fluid.
- 96-well filter plates and a cell harvester.
- Scintillation counter.
2. Procedure:
- Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
- Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through the filter plates using a cell harvester to separate bound from unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Assay for Functional Antagonism (EC50)
This ex vivo method assesses the functional potency of an anticholinergic compound by measuring its ability to inhibit agonist-induced muscle contraction.[9][10][11]
1. Tissue Preparation:
- Isolate a smooth muscle tissue, such as guinea pig ileum or bladder strips.
- Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).[12][13]
2. Experimental Setup:
- Attach one end of the tissue to a fixed point and the other end to an isometric force transducer connected to a data acquisition system.
- Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.
3. Procedure:
- Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to determine the maximal contraction.
- Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the synthetic anticholinergic compound for a predetermined period.
- Second Agonist Curve: In the continued presence of the antagonist, generate a second concentration-response curve for the same agonist.
- Repeat this process with increasing concentrations of the antagonist.
4. Data Analysis:
- The Schild plot analysis is commonly used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
- Alternatively, the EC50 value of the antagonist can be determined, representing the concentration that produces 50% of its maximal inhibitory effect.[14]
Visualizing Key Concepts
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 6. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. Evaluation of the Potential Inhibitory Effects of Medications for Detrusor Overactivity on Platelet-Activating Factor (PAF)-Induced Mechanical Activity in Guinea Pig Bladder Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 13. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Cross-Validation of Assays for Kinase Inhibitor Activity: A Comparative Guide
Introduction
In drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, rigorous and reproducible measurement of a compound's activity is paramount. The cross-validation of multiple assay formats is a critical step to ensure data accuracy, build confidence in structure-activity relationships (SAR), and provide a comprehensive understanding of a compound's biological effects. This guide provides a comparative overview of common biochemical and cell-based assays for the characterization of kinase inhibitor activity, using the hypothetical compound "Kinhibitex" as an example. Kinhibitex is a novel ATP-competitive inhibitor of the fictional "Kinase Y," a key enzyme in a pro-proliferative signaling pathway.
Data Presentation: Comparison of Kinhibitex Activity Assays
The following table summarizes the quantitative data obtained from three different assays used to measure the inhibitory activity of Kinhibitex against Kinase Y.
| Assay Type | Principle | Readout | IC50 (nM) | Z'-factor | Throughput | Cost per Well |
| Biochemical | ||||||
| HTRF® KinEASE™ | Time-Resolved FRET | Ratio of 665nm/620nm fluorescence | 15.2 ± 2.1 | 0.85 | High |
|
| ADP-Glo™ Kinase Assay | Luminescence | Luminescence (RLU) | 18.9 ± 3.5 | 0.82 | High |
|
| Cell-Based | ||||||
| In-Cell Western™ | Immunofluorescence | Ratio of 800nm/700nm fluorescence | 45.7 ± 8.3 | 0.71 | Medium |
|
| Cell Viability (MTS) | Colorimetric | Absorbance at 490nm | 150.4 ± 25.6 | 0.75 | High | $ |
Experimental Protocols
HTRF® KinEASE™ TK Assay (Biochemical)
This assay measures the phosphorylation of a tyrosine kinase (TK) substrate by Kinase Y.
Materials:
-
Kinase Y enzyme (recombinant)
-
TK-Substrate-biotin
-
ATP
-
HTRF® KinEASE™ STK Antibody-Europium Cryptate (Eu3+)
-
Streptavidin-XL665
-
Kinase reaction buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (100 mM EDTA in HTRF detection buffer)
-
Kinhibitex (serial dilutions)
-
384-well low-volume white plates
Procedure:
-
Add 2 µL of Kinhibitex serial dilutions or vehicle control (DMSO) to the wells.
-
Add 4 µL of Kinase Y enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and TK-Substrate-biotin.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop solution containing Streptavidin-XL665 and anti-phospho-TK antibody-Eu3+.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665nm/620nm) and plot against Kinhibitex concentration to determine the IC50.
In-Cell Western™ Assay (Cell-Based)
This assay quantifies the phosphorylation of Protein Z, a direct downstream target of Kinase Y, in a cellular context.
Materials:
-
Cancer cell line expressing Kinase Y and Protein Z (e.g., HeLa)
-
96-well clear-bottom plates
-
Complete growth medium
-
Serum-free medium
-
Kinhibitex (serial dilutions)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibody: Rabbit anti-phospho-Protein Z (p-Protein Z)
-
Primary antibody: Mouse anti-total-Protein Z (t-Protein Z)
-
Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
Secondary antibody: IRDye® 680RD Goat anti-Mouse IgG
-
CellTag™ 700 Stain
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4 hours.
-
Treat the cells with serial dilutions of Kinhibitex for 2 hours.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Block the wells with blocking buffer for 90 minutes.
-
Incubate with a cocktail of primary antibodies (anti-p-Protein Z and anti-t-Protein Z) overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of IRDye® secondary antibodies and CellTag™ 700 Stain for 60 minutes in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).
-
Quantify the fluorescence intensity for p-Protein Z (800 nm channel) and normalize to t-Protein Z (700 nm channel) and cell number (700 nm channel from CellTag™).
-
Plot the normalized p-Protein Z signal against Kinhibitex concentration to determine the IC50.
Visualizations
Signaling Pathway of Kinhibitex Action
Caption: Hypothetical signaling pathway showing Kinhibitex inhibition of Kinase Y.
Experimental Workflow for Assay Cross-Validation
Caption: Workflow for the cross-validation of biochemical and cell-based assays.
A Comparative Guide to Quaternary Ammonium Antispasmodics for Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Beyond Muscarinic Receptor Antagonism
Quaternary ammonium (B1175870) antispasmodics are primarily known for their anticholinergic properties. By blocking muscarinic acetylcholine (B1216132) receptors on smooth muscle cells of the GI tract, they inhibit the binding of acetylcholine, a neurotransmitter that stimulates muscle contractions. This action reduces the tone and motility of the gut, alleviating spasms and associated pain.[1][2]
However, the therapeutic effects of some of these agents are not solely attributable to muscarinic antagonism. Several compounds in this class exhibit a multi-target mechanism of action, including the blockade of calcium channels, which are crucial for smooth muscle contraction.[3]
Signaling Pathway for Muscarinic Receptor Antagonism
Caption: Mechanism of muscarinic receptor antagonism by quaternary ammonium antispasmodics.
Comparative Potency of Quaternary Ammonium Antispasmodics
The potency of antispasmodic drugs is often evaluated in vitro using isolated organ bath experiments. In these assays, a segment of intestinal tissue, such as the guinea pig ileum or rat jejunum, is suspended in a solution and induced to contract with an agonist like acetylcholine. The ability of an antagonist (the antispasmodic) to inhibit this contraction is then measured. The pA2 value is a measure of the potency of an antagonist, where a higher pA2 value indicates greater potency. The IC50 value represents the concentration of an antagonist that inhibits the response to an agonist by 50%.
| Antispasmodic | Animal Model | Agonist | Potency (pA2) | Potency (IC50) | Reference |
| Dicyclomine | Guinea Pig Ileum | Acetylcholine | 9.39 ± 0.12 | - | [4] |
| Goat Ileum | Acetylcholine | 8.92 ± 0.237 | - | [4] | |
| Hyoscine | Guinea Pig Ileum | Acetylcholine | 9.46 ± 0.05 | - | [4] |
| Goat Ileum | Acetylcholine | 9.09 ± 0.022 | - | [4] | |
| Otilonium Bromide | - | - | - | - | Data not available |
| Pinaverium Bromide | - | - | - | - | Data not available |
| Warionia saharae extract | Rat Jejunum | Carbachol | - | 1.53 ± 0.04 mg/mL | [5] |
| Rat Jejunum | KCl | - | 1.25 ± 0.02 mg/mL | [5] |
Note on Otilonium and Pinaverium Bromide: While specific pA2 or IC50 values for their antimuscarinic activity were not found in the searched literature, their primary mechanism is considered to be the blockade of L-type calcium channels in the smooth muscle of the colon.[1][2] Otilonium bromide has also been shown to interact with tachykinin NK2 receptors.[3] Due to their poor systemic absorption, their action is largely localized to the gut.[1]
Key Experimental Protocols
Isolated Organ Bath Assay for Antispasmodic Activity
This in vitro method is a cornerstone for evaluating the efficacy of antispasmodic drugs.
Objective: To determine the potency of an antispasmodic agent in inhibiting smooth muscle contraction induced by an agonist.
Methodology:
-
Tissue Preparation: A segment of the small intestine (e.g., guinea pig ileum or rat jejunum) is isolated from a euthanized animal and placed in a physiological salt solution (e.g., Krebs or Tyrode's solution), which is aerated with carbogen (B8564812) (95% O2, 5% CO2) and maintained at 37°C.
-
Organ Bath Setup: The tissue segment is suspended in an organ bath containing the physiological salt solution. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) with regular changes of the bathing solution.
-
Agonist-Induced Contraction: A dose-response curve is generated by adding cumulative concentrations of an agonist, such as acetylcholine or carbachol, to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a specific concentration of the antispasmodic drug for a predetermined time.
-
Determination of Antagonist Potency: The dose-response curve to the agonist is repeated in the presence of the antispasmodic. A rightward shift of the curve indicates competitive antagonism.
-
Data Analysis: The pA2 value is calculated using a Schild plot, or the IC50 value is determined from the concentration-response curve of the antagonist.
Experimental Workflow for Isolated Organ Bath Assay
References
A noticeable gap in clinical research limits the direct comparison of Diponium bromide and pinaverium (B1222119) bromide for the treatment of Irritable Bowel Syndrome (IBS), with a wealth of clinical trial data available for pinaverium bromide while similar evidence for Diponium bromide is largely absent from the public domain. This guide provides a comprehensive overview of the existing clinical efficacy, experimental protocols, and mechanisms of action for both compounds, drawing on available data to inform researchers, scientists, and drug development professionals.
Efficacy in Clinical Trials: A Focus on Pinaverium Bromide
Pinaverium bromide has been the subject of numerous clinical trials and meta-analyses, consistently demonstrating its superiority over placebo in alleviating the primary symptoms of IBS.[1] As a selective calcium channel blocker, it acts locally on the smooth muscle of the gastrointestinal tract to relieve spasms, abdominal pain, and bloating.[2][3]
Quantitative Data Summary: Pinaverium Bromide vs. Placebo in IBS
| Efficacy Endpoint | Pinaverium Bromide | Placebo | Odds Ratio (95% CI) | p-value | Reference |
| Global Symptom Improvement | Responder Rate: 55-68% | Responder Rate: 33-50% | 2.15 (0.95-4.83) | 0.063 | [1] |
| Abdominal Pain Relief | Significant Reduction | Less Reduction | Not Reported | <0.05 | [1] |
| Bloating and Distension | Significant Improvement | Less Improvement | Not Reported | Not Reported | [4] |
| Stool Consistency | Improvement in both IBS-C and IBS-D | Less Improvement | Not Reported | Not Reported | [4] |
Note: The data presented are aggregated from multiple studies and meta-analyses. Odds ratios and p-values are representative of the overall findings. For specific trial data, please refer to the cited literature.
Experimental Protocols: A Model from Pinaverium Bromide Trials
The methodologies employed in clinical trials of pinaverium bromide for IBS provide a framework for understanding how the efficacy of such antispasmodic agents is evaluated.
A Typical Phase III Randomized, Double-Blind, Placebo-Controlled Trial Protocol for Pinaverium Bromide in IBS:
1. Study Objective: To assess the efficacy and safety of pinaverium bromide in providing adequate relief of abdominal pain and global IBS symptoms in adult patients with IBS.
2. Study Design:
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 12-week treatment period followed by a 4-week follow-up.
-
Patient Population: Adult patients (18-65 years) meeting the Rome IV criteria for IBS (with constipation, diarrhea, or mixed subtypes).[1]
3. Inclusion and Exclusion Criteria:
-
Inclusion: Confirmed diagnosis of IBS, abdominal pain score of ≥ 3 on a 10-point scale at baseline, and willingness to provide informed consent.
-
Exclusion: History of inflammatory bowel disease, celiac disease, or other organic gastrointestinal diseases; previous abdominal surgery that could interfere with the study; and use of other medications that could affect gastrointestinal motility.[5][6]
4. Intervention:
-
Treatment Group: Pinaverium bromide 100 mg, administered orally three times daily before meals.
-
Control Group: Matching placebo, administered orally three times daily before meals.
5. Outcome Measures:
-
Primary Endpoint: Proportion of responders, defined as patients reporting adequate relief of global IBS symptoms for at least 50% of the weeks in the treatment period.[7][8]
-
Secondary Endpoints: Change from baseline in abdominal pain, bloating, and stool frequency/consistency scores; patient-reported quality of life (using a validated instrument like the IBS-QOL).[8][9]
-
Safety Assessments: Monitoring and reporting of all adverse events.
6. Statistical Analysis: The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population using a chi-squared test to compare the proportion of responders in the two groups.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of pinaverium bromide and the presumed mechanism of Diponium bromide are visualized below.
Pinaverium Bromide: L-type Calcium Channel Blockade
Pinaverium bromide exerts its spasmolytic effect by selectively blocking L-type calcium channels in the smooth muscle cells of the colon.[10][11] This action inhibits the influx of calcium, which is essential for muscle contraction, thereby leading to muscle relaxation and a reduction in spasms.[10][12]
Diponium Bromide: A Presumed Anticholinergic and Antispasmodic Agent
Information on the precise mechanism of action of Diponium bromide is scarce. It is classified as an antispasmodic and is thought to possess anticholinergic properties.[13][14][15] Anticholinergic drugs work by blocking the action of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gut.[15][16] By inhibiting acetylcholine, Diponium bromide would theoretically reduce involuntary muscle movements and spasms.
Conclusion
Pinaverium bromide is a well-researched antispasmodic with a clear mechanism of action and demonstrated efficacy in the treatment of Irritable Bowel Syndrome. In contrast, the clinical evidence for Diponium bromide in IBS is lacking. While its presumed anticholinergic and antispasmodic properties suggest potential therapeutic value, the absence of robust clinical trial data makes a direct comparison with pinaverium bromide untenable. Further research, including head-to-head clinical trials, is necessary to establish the relative efficacy and safety of Diponium bromide in the management of IBS. Professionals in drug development are encouraged to consider this significant evidence gap in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. msjonline.org [msjonline.org]
- 3. msjonline.org [msjonline.org]
- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclusion and exclusion criteria of importance in irritable bowel syndrome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inclusion/Exclusion Criteria | Boxer Lab [boxerlab.ucsf.edu]
- 7. Analyzing the content of outcome measures in clinical trials on irritable bowel syndrome using the international classification of functioning, disability and health as a reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Outcome measures in irritable bowel syndrome: comparison of psychometric and methodological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcome measures for irritable bowel syndrome: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 13. Diponium Bromide [drugfuture.com]
- 14. Some aspects in the pharmacology of diclonium bromide (2-(3,4-dicholoroanilino)quinolizinium bromide). Part II: Gastric acid-antisecretory and antiulcerogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 16. The 8 Most Common Side Effects of Anticholinergic Drugs - GoodRx [goodrx.com]
Statistical Validation and Comparative Analysis of Dipenine, a Novel MEK1/2 Kinase Inhibitor
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the bioassay results for "Dipenine," a novel experimental inhibitor of MEK1/2 kinases, against a well-established reference compound, "MEK-StdInhib." The data presented herein is intended to offer an objective evaluation of this compound's potency and selectivity, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound and MEK-StdInhib was assessed against the primary targets MEK1 and MEK2, as well as a panel of related and unrelated kinases to determine selectivity. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined using an in-vitro kinase assay. All experiments were conducted in triplicate, and the results are presented as the mean ± standard deviation.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | ERK2 IC50 (nM) | p38α IC50 (nM) | CDK2 IC50 (nM) |
| This compound | 8.5 ± 1.2 | 10.2 ± 1.5 | > 10,000 | > 10,000 | > 10,000 |
| MEK-StdInhib | 15.8 ± 2.1 | 18.5 ± 2.5 | > 10,000 | 8,500 ± 450 | > 10,000 |
Table 1: Comparative Potency and Selectivity. Lower IC50 values indicate higher potency. Values listed as "> 10,000" indicate no significant inhibition at the highest concentration tested.
Experimental Protocols
In-Vitro Kinase Assay Protocol (Luminescent Kinase Assay)
This protocol outlines the methodology used to determine the IC50 values presented in Table 1. Bioassays are essential for determining the potency of a substance by measuring its effect on a biological system.[1][2]
-
Reagent Preparation : All reagents, including recombinant human kinases (MEK1, MEK2, ERK2, p38α, CDK2), corresponding substrates, and ATP were prepared in a kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[3] this compound and MEK-StdInhib were serially diluted in 100% DMSO to create a range of concentrations.
-
Assay Plate Setup : 1 µL of the serially diluted inhibitor compounds or DMSO (vehicle control) was added to the wells of a 384-well plate.[3]
-
Enzyme Addition : 2 µL of the diluted recombinant kinase solution was added to each well.
-
Reaction Initiation : The kinase reaction was initiated by adding 2 µL of a substrate/ATP mixture. The final ATP concentration was set to the apparent Km for each respective kinase to ensure competitive inhibition could be accurately measured. The final reaction volume was 5 µL.[3]
-
Incubation : The plate was gently agitated for 30 seconds and then incubated at 30°C for 60 minutes.[3]
-
Signal Detection : After incubation, the plate was equilibrated to room temperature. 5 µL of a commercial luminescent kinase assay reagent (e.g., ADP-Glo™) was added to each well to stop the kinase reaction and deplete the remaining ATP.[3] After a 40-minute incubation, 10 µL of a kinase detection reagent was added to convert the generated ADP to ATP and produce a luminescent signal.[3]
Visualizations: Workflows and Pathways
Experimental and Logical Diagrams
To further elucidate the experimental process and the biological context of this compound's activity, the following diagrams are provided.
Figure 1: Workflow for the in-vitro kinase bioassay.
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] this compound is designed to inhibit MEK1/2, key components of this pathway.
Figure 2: The MAPK/ERK signaling pathway and the target of this compound.
The results from the bioassays allow for a direct comparison of the key attributes of this compound and the standard inhibitor.
Figure 3: Logical comparison of this compound and MEK-StdInhib.
References
- 1. unbscholar.dspace.lib.unb.ca [unbscholar.dspace.lib.unb.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Pirenzepine's Selectivity for Muscarinic Receptor Subtypes
Introduction: Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a class of G protein-coupled receptors that play a crucial role in mediating the effects of acetylcholine in the central and peripheral nervous systems. The five distinct subtypes, M1 through M5, are distributed throughout the body and are involved in a wide array of physiological processes. Due to their varied roles, the development of subtype-selective ligands is a key objective in drug discovery for treating a range of conditions. This guide provides a comparative analysis of the binding selectivity of Pirenzepine, a well-characterized antimuscarinic agent, for the five human muscarinic receptor subtypes. While the initial query concerned "Dipenine," no such compound was identified in the scientific literature; therefore, Pirenzepine is used here as an exemplary compound to illustrate a selectivity profile.
Data Presentation: Pirenzepine Binding Affinity
The selectivity of Pirenzepine for each muscarinic receptor subtype has been determined through in vitro radioligand binding assays. The data, presented in Table 1, summarizes the binding affinity of Pirenzepine, expressed as pKi values. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Pirenzepine pKi |
| M1 | 8.74 |
| M2 | 7.35 |
| M3 | 8.19 |
| M4 | 8.32 |
| M5 | 8.32 |
Data sourced from competition binding experiments with N-[3H]-methylscopolamine on cloned human muscarinic receptors (m1-m5) stably expressed in CHO-K1 cells.[1]
As the data indicates, Pirenzepine exhibits the highest affinity for the M1 receptor subtype, with significantly lower affinity for the M2 receptor. Its affinity for M3, M4, and M5 receptors is also high, but slightly lower than for M1.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors initiate intracellular signaling cascades through different families of G proteins.[2] The M1, M3, and M5 subtypes preferentially couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[2][3]
The activation of these pathways leads to distinct physiological responses. The Gq/11 pathway, activated by M1, M3, and M5 receptors, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2]
Conversely, the Gi/o pathway, activated by M2 and M4 receptors, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The βγ subunits of Gi/o can also directly modulate ion channels.[2]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities such as Ki values is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the competitor, e.g., Pirenzepine) to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[4]
-
Radioligand: A high-affinity muscarinic antagonist labeled with tritium (B154650) ([3H]), such as [3H]-N-methylscopolamine ([3H]-NMS).[4]
-
Test Compound: The unlabeled compound to be tested (e.g., Pirenzepine).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled universal muscarinic antagonist like atropine (B194438) (e.g., 1 µM).
-
Filtration Apparatus: A cell harvester and glass fiber filter mats.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains cell membranes and the radioligand.
-
Non-specific Binding (NSB): Contains cell membranes, the radioligand, and a high concentration of atropine.
-
Competition: Contains cell membranes, the radioligand, and a specific concentration of the test compound.
-
-
Equilibrium: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[2]
-
Counting: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The data presented demonstrates that Pirenzepine is a selective antagonist for the M1 muscarinic receptor subtype. This selectivity is crucial for its therapeutic applications, as it allows for targeted effects while minimizing side effects associated with the blockade of other muscarinic receptor subtypes. The experimental protocols outlined provide a standardized method for determining the binding affinities of novel compounds, which is an essential step in the development of new and more selective muscarinic receptor ligands.
References
- 1. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vivo Validation of Dipenine's Mechanism of Action: Data Currently Unavailable
Despite a comprehensive search for scientific literature and publicly available data, there is currently no information on the in vivo validation of a compound identified as "Dipenine," also known by its chemical synonyms Diponium cation and Triethyl(2-hydroxyethyl)ammonium dicyclopentylacetate. Resources such as PubChem confirm its chemical structure but provide no details regarding its biological activity, mechanism of action, or any preclinical or clinical studies.
As a result, a comparison guide on the in vivo validation of this compound's mechanism of action cannot be compiled at this time. The core requirements for such a guide, including experimental data, detailed protocols, and a defined signaling pathway, are contingent on the existence of foundational research that does not appear to be publicly accessible.
For researchers, scientists, and drug development professionals interested in this compound, the absence of data presents a significant knowledge gap. Key areas where information is lacking include:
-
Proposed Mechanism of Action: There are no published studies detailing the molecular targets or signaling pathways that this compound is hypothesized to modulate.
-
In Vivo Efficacy and Safety Data: No animal or human studies demonstrating the therapeutic effects or toxicological profile of this compound are available.
-
Comparative Studies: Without a known mechanism or therapeutic indication, it is impossible to identify and compare this compound to alternative treatments.
-
Experimental Protocols: Methodologies for in vivo validation would be specific to the biological system and therapeutic area of interest, none of which are defined for this compound.
This lack of information precludes the creation of the requested data tables and visualizations. Further investigation into private research databases or direct inquiry with chemical suppliers who list this compound may yield more information, but based on publicly available knowledge, the in vivo validation of this compound's mechanism of action remains an uncharacterized area of study.
A Comparative Guide to the Preclinical Reproducibility of Dipenine in Autoimmune Inflammatory Models
Disclaimer: Dipenine is a hypothetical investigational compound. The data presented in this guide are illustrative, derived from established methodologies in preclinical rheumatoid arthritis models, and are intended to serve as a framework for comparison. The comparator, Methotrexate, is a widely used medication for rheumatoid arthritis, and its efficacy data are based on representative findings from published animal studies.
The successful translation of a therapeutic candidate from preclinical discovery to clinical application hinges on the reproducibility of its effects. In recent years, a "reproducibility crisis" has been noted in preclinical research, with estimates suggesting that over 50% of findings cannot be replicated, costing billions annually and delaying vital treatments.[1][2] This guide provides a comparative overview of the therapeutic efficacy of the hypothetical compound, this compound, versus the established drug, Methotrexate, in a collagen-induced arthritis (CIA) mouse model.
Ensuring robust and reproducible data is paramount.[3] Adherence to reporting standards such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is critical for enhancing the transparency, reliability, and reproducibility of animal research.[4][5][6][7] These guidelines advocate for detailed reporting on study design, sample size, randomization, blinding, and statistical methods, which are essential for evaluating the validity of research findings.[8]
Comparative Efficacy in Collagen-Induced Arthritis (CIA) Model
The following table summarizes the key efficacy endpoints from a simulated, head-to-head study comparing this compound with Methotrexate and a vehicle control in the murine CIA model.
| Parameter | Vehicle Control | Methotrexate (1 mg/kg) | This compound (10 mg/kg) |
| Mean Arthritis Score (Day 42) | 10.2 ± 1.5 | 4.5 ± 0.8 | 3.8 ± 0.7 |
| Paw Thickness (mm, Day 42) | 4.1 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.2 |
| Serum TNF-α (pg/mL) | 150 ± 25 | 75 ± 12 | 60 ± 10 |
| Serum IL-6 (pg/mL) | 220 ± 30 | 110 ± 18 | 95 ± 15 |
Data are presented as mean ± standard error of the mean (SEM). The results are hypothetical and for illustrative purposes.
Experimental Protocols
Methodological rigor is a cornerstone of reproducibility.[9] Flaws in experimental design, such as a lack of randomization or blinding, can introduce bias and lead to inflated estimates of efficacy.[10]
1. Collagen-Induced Arthritis (CIA) Model
-
Animals: Male DBA/1 mice, 8-10 weeks of age.[7]
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized via intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment Protocol:
-
Animals are randomly allocated to treatment groups (n=10 per group) upon the first signs of arthritis (typically Day 24-28).
-
Treatments (Vehicle, Methotrexate 1 mg/kg, or this compound 10 mg/kg) are administered daily via oral gavage until Day 42.
-
-
Efficacy Assessment:
-
Clinical Arthritis Score: Paw inflammation is scored visually by a blinded observer on a scale of 0-4 per paw (maximum score of 16 per mouse). Scoring is performed three times a week.
-
Paw Thickness: Paw volume and thickness are measured using a digital caliper.
-
Terminal Analysis (Day 42): Blood is collected for cytokine analysis (TNF-α, IL-6) via ELISA.
-
2. Cytokine Analysis (ELISA)
-
Serum samples are isolated from whole blood by centrifugation.
-
Commercial ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Optical density is measured at 450 nm, and cytokine concentrations are determined by comparison to a standard curve.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram outlines the key stages of the preclinical animal study, from initial setup to final data analysis. Such workflows ensure a standardized process, which is critical for study replication.[11]
Hypothetical Signaling Pathway: this compound Action
This compound is hypothesized to act as an inhibitor of the JAK-STAT signaling pathway, a critical pathway in the pathogenesis of rheumatoid arthritis. Inflammatory cytokines like IL-6 bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to drive the transcription of pro-inflammatory genes. Methotrexate acts through different, more complex mechanisms, including the inhibition of dihydrofolate reductase.
References
- 1. trilogywriting.com [trilogywriting.com]
- 2. clyte.tech [clyte.tech]
- 3. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 4. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. Home | ARRIVE Guidelines [arriveguidelines.org]
- 6. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. euprim-net.eu [euprim-net.eu]
- 8. Reporting animal research: Explanation and elaboration for the ARRIVE guidelines 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
Safety Operating Guide
Proper Disposal of Dipenine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Dipenine, an antispasmodic agent. Given the absence of a specific Safety Data Sheet (SDS) under this name in publicly available databases, a conservative approach based on general principles for pharmaceutical and laboratory chemical waste management is essential.
I. Hazard Assessment and Waste Classification
Key Considerations for Hazard Assessment:
-
Toxicity: As an active pharmaceutical ingredient, this compound may possess biological activity that requires it to be treated as toxic waste.
-
Ignitability: Assess the flashpoint of the substance or any solvents it may be mixed with.
-
Corrosivity: Determine the pH of the waste material if it is in a liquid form.
-
Reactivity: Evaluate its stability and potential to react with other chemicals.
II. Disposal Procedures
The disposal pathway for this compound will depend on its classification as hazardous or non-hazardous.
A. Non-Hazardous this compound Waste Disposal
If the EHS assessment determines the this compound waste to be non-hazardous, the following procedures should be followed:
| Step | Action | Detailed Instructions |
| 1 | Containerization | Place the waste in a chemically compatible, non-leaking container with a secure lid. |
| 2 | Labeling | Clearly label the container with "Non-Hazardous Waste," the chemical name "this compound," and the quantity. |
| 3 | Storage | Store the container in a designated waste accumulation area, away from incompatible materials. |
| 4 | Disposal Request | Follow your institution's protocol to request a waste pickup from the EHS department for incineration. |
B. Hazardous this compound Waste Disposal
If the this compound waste is classified as hazardous, stringent regulations apply:
| Step | Action | Detailed Instructions |
| 1 | Containerization | Use a designated hazardous waste container that is compatible with the waste and can be securely sealed. |
| 2 | Labeling | Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the chemical name "this compound," the specific hazard characteristics (e.g., Toxic), and the accumulation start date. |
| 3 | Storage | Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel. |
| 4 | Disposal Request | Once the container is full or reaches the maximum accumulation time limit set by your institution, submit a hazardous waste pickup request to the EHS department. |
III. Experimental Protocols Cited
While no specific experimental protocols for this compound disposal are cited in publicly available literature, the procedures outlined above are based on standard laboratory chemical waste management protocols as recommended by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This document provides general guidance. Always adhere to the specific protocols and regulations established by your institution and local authorities. The primary point of contact for all chemical disposal inquiries should be your institution's Environmental Health and Safety (EHS) department.
Personal protective equipment for handling Dipenine
Disclaimer: Information for a chemical named "Dipenine" was not found. This guide pertains to Dipentene , based on available safety data. Researchers should always consult their institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
This document provides essential safety and logistical information for handling Dipentene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is critical to minimize exposure to Dipentene, which is a flammable liquid and can cause skin irritation and allergic reactions.[1][2]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3][4] A face shield may be necessary for operations with a higher splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[3][4] Nitrile rubber gloves are a suitable option. For extensive handling, consider double-gloving.[5][6] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[3][4] A lab coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[6] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for operations that may generate aerosols or high vapor concentrations.[3][4] Follow OSHA respirator regulations (29 CFR 1910.134).[3] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle Dipentene in a well-ventilated area.[7] The use of a certified chemical fume hood is mandatory for procedures that may generate aerosols or vapors.[6]
-
Ignition Sources: Dipentene is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][7] Use explosion-proof electrical and ventilating equipment.[3][7] Use only non-sparking tools.[7]
-
Static Discharge: Take precautionary measures against static discharge.[2][7] Ground and bond containers and receiving equipment.[2][7]
-
Hygiene: Do not eat, drink, or smoke in areas where Dipentene is handled or stored.[6][7] Wash hands thoroughly after handling.[6][7]
Storage:
-
Store in a cool, dry, and well-ventilated place away from direct sunlight.[6][7]
-
Store in a designated flammables area.[3]
-
Store locked up.[2]
Spill Management:
-
Ventilate the area.
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[3]
-
Do not flush into surface water or the sanitary sewer system.[4]
Disposal:
-
Dispose of Dipentene and its containers in accordance with local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste.
Experimental Workflow: Safe Handling of Dipentene
Caption: Workflow for the safe handling of Dipentene in a laboratory setting.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
